(2-methoxyphenyl)hydrazine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66535. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHXUNOVTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1251925-21-9, 6971-45-5 | |
| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-45-5 | |
| Record name | 6971-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2-methoxyphenyl)hydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and spectral properties of (2-methoxyphenyl)hydrazine hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to its synthesis and characterization.
Core Physical Properties
Data Presentation: Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6971-45-5 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |
| Molecular Weight | 174.63 g/mol | [1][2] |
| Melting Point | 155 °C | [1] |
| Appearance | Crystalline Solid (Likely white to off-white) | Inferred from related compounds[4][5][6] |
| Solubility | Water soluble (qualitative) | Inferred from related compounds[4] |
| pKa | Data not available | |
| Hazard Identification | Skin, eye, and respiratory irritant | [1][2] |
Synthesis and Characterization Workflows
The synthesis and subsequent characterization of this compound follow a standard pathway for aromatic hydrazines. The process typically involves diazotization of the corresponding aniline, followed by reduction and salt formation.
Mandatory Visualization 1: Synthesis Pathway
The following diagram illustrates the synthetic route from o-anisidine to this compound.
Mandatory Visualization 2: Characterization Workflow
This diagram outlines a logical workflow for the physical and spectroscopic characterization of the final product.
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties of this compound.
The melting point is a critical indicator of purity.
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.
-
Procedure:
-
A small, dry sample of this compound is finely ground.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to about 15-20 °C below the expected melting point (155 °C), then the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (< 2 °C).
-
This protocol provides a qualitative measure of solubility.
-
Objective: To determine if the compound is soluble, partially soluble, or insoluble in water.
-
Apparatus: Test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
Approximately 10-20 mg of the compound is added to a test tube.
-
1 mL of deionized water is added to the test tube.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
The mixture is allowed to stand and then visually inspected for the presence of undissolved solid.
-
Observations are recorded. A clear solution indicates solubility, while a persistent suspension or precipitate indicates partial solubility or insolubility. Given its hydrochloride nature, this compound is expected to be soluble.
-
Spectroscopic methods are essential for confirming the molecular structure of the compound.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Spectrum:
-
Aromatic Region (approx. 6.8-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the substituted benzene ring.
-
Methoxy Group (approx. 3.8-4.0 ppm): A sharp singlet integrating to three protons (-OCH₃).
-
Hydrazine Protons (-NHNH₃⁺): Broad, exchangeable signals whose chemical shift is highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR Spectrum:
-
Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group appearing furthest downfield.
-
Methoxy Carbon (approx. 55-60 ppm): A signal corresponding to the -OCH₃ carbon.
-
3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Procedure (ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Absorptions:
-
N-H Stretch (approx. 3200-3400 cm⁻¹): Broad absorption bands from the hydrazine group.
-
Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (approx. 2850-2960 cm⁻¹): From the methoxy group.
-
Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Multiple sharp bands characteristic of the benzene ring.
-
C-O Stretch (approx. 1200-1250 cm⁻¹): A strong band from the aryl ether linkage.
-
3.3.3 UV-Visible Spectroscopy
-
Objective: To analyze the electronic transitions within the aromatic system.
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes, suitable solvent (e.g., ethanol or water).
-
Procedure:
-
A dilute solution of the compound is prepared in a UV-transparent solvent.
-
The solution is placed in a quartz cuvette.
-
The absorbance is measured over a wavelength range of approximately 200-400 nm.
-
-
Expected Absorptions: Aromatic compounds typically exhibit strong absorptions (π → π* transitions). For a substituted benzene ring like this, characteristic absorption bands are expected around 200-220 nm and a less intense, broader band around 260-280 nm.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 5. 4-Methoxyphenylhydrazine hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to (2-methoxyphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methoxyphenyl)hydrazine hydrochloride is a vital chemical intermediate, primarily recognized for its foundational role in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This technical guide provides a comprehensive overview of its chemical structure, formula, and key physicochemical properties. It details a robust experimental protocol for its synthesis from o-anisidine. Furthermore, this document elucidates its significant application in drug development and organic synthesis, with a particular focus on the mechanistic pathway of the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Chemical Structure and Formula
This compound is an aromatic hydrazine salt. The structure consists of a hydrazine group (-NHNH2) attached to a benzene ring at position 1, and a methoxy group (-OCH3) at position 2. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
-
Chemical Formula: C₇H₁₁ClN₂O[1]
-
IUPAC Name: (2-methoxyphenyl)hydrazine;hydrochloride[1]
-
CAS Number: 6971-45-5[1]
-
Molecular Weight: 174.63 g/mol [1]
Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O | PubChem[1] |
| Molecular Weight | 174.63 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | CymitQuimica[2] |
| Melting Point | 155 °C | Matrix Scientific |
| Boiling Point | 275.3 °C at 760 mmHg (for the free base) | Sigma-Aldrich |
| Solubility | Soluble in water | CymitQuimica[2] |
| pKa (Predicted) | 5.54 (most basic) | PubChem |
| LogP (Predicted) | 1.3 | PubChem |
| Topological Polar Surface Area | 47.3 Ų | ChemScene[3] |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through the diazotization of o-anisidine, followed by reduction of the resulting diazonium salt.
Materials and Reagents
-
o-Anisidine (C₇H₉NO)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure
Step 1: Formation of the Diazonium Salt
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve o-anisidine (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 0.3 mol) and water (e.g., 100 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 50 mL).
-
Slowly add the sodium nitrite solution dropwise to the o-anisidine solution, ensuring the temperature is maintained between 0-5 °C. The formation of the deep blue 2-methoxy-phenyl diazonium salt indicates the progression of the reaction.[4]
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of sodium sulfite (e.g., 0.25 mol) in deionized water (e.g., 200 mL).
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be kept low during the initial phase of the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Hydrolysis and Isolation
-
Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid.
-
Heat the solution to approximately 40 °C to complete the hydrolysis and formation of the hydrochloride salt.[5]
-
Cool the solution in an ice bath to precipitate the this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Applications in Drug Development and Organic Synthesis
This compound is a cornerstone reagent in the synthesis of indole-containing scaffolds, which are prevalent in a vast array of pharmaceuticals. Its primary utility lies in its application as a key starting material for the Fischer indole synthesis .
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of this compound with an aldehyde or a ketone.
The general workflow for this synthesis is depicted below:
Caption: Workflow of the Fischer Indole Synthesis.
This reaction is instrumental in the synthesis of numerous pharmaceuticals, including triptans for migraine treatment and various anti-inflammatory and anti-cancer agents.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth and seek immediate medical attention.[8]
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and indispensable reagent in the fields of organic synthesis and medicinal chemistry. Its role as a precursor in the Fischer indole synthesis enables the construction of a wide range of biologically active molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and its primary applications, alongside essential safety and handling information to support its effective and safe use in research and development.
References
- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 5. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
(2-methoxyphenyl)hydrazine hydrochloride: A Technical Guide for Researchers
CAS Number: 6971-45-5
Abstract
This technical guide provides a comprehensive overview of (2-methoxyphenyl)hydrazine hydrochloride (CAS 6971-45-5), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the physicochemical properties, synthesis, and primary applications of this compound, with a particular focus on its role in the Fischer indole synthesis. Detailed experimental protocols, safety information, and visualizations of relevant chemical pathways are included to facilitate its practical application in a laboratory setting. While primarily a synthetic building block, this guide also briefly addresses the toxicological context of hydrazine derivatives.
Introduction
This compound is a substituted hydrazine derivative widely utilized as a precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its methoxy-substituted phenyl ring makes it a valuable starting material for the preparation of methoxy-functionalized indoles, which are structural motifs found in numerous biologically active molecules and pharmaceuticals. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
This guide will delve into the technical aspects of this compound, providing quantitative data, detailed experimental procedures, and visual representations of its primary chemical transformation, the Fischer indole synthesis.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 6971-45-5 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 155-158 °C | Vendor Data |
| Solubility | Soluble in water | Vendor Data |
| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrochloride | [1] |
| InChI | InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | [1] |
| SMILES | COC1=CC=CC=C1NN.Cl | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Data sourced from aggregated GHS information.[1]
As a hydrazine derivative, this compound should be handled with caution, as some hydrazines are considered animal carcinogens.[2][3] The biotransformation of hydrazine derivatives can lead to the formation of reactive species that may have toxic effects.[4]
Synthesis and Applications
The primary application of this compound is as a key reactant in the Fischer indole synthesis. This reaction allows for the construction of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5]
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for preparing indoles.[5] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine, which undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.
Synthesis of 7-Methoxyindole Derivatives
The use of this compound in the Fischer indole synthesis provides a direct route to 7-methoxyindole derivatives. A notable example is the reaction with ethyl pyruvate. Research by Murakami et al. has shown that the choice of acid catalyst in this reaction significantly influences the product distribution.[6]
When the reaction is carried out with sulfuric acid in ethanol, the expected "normal" product, ethyl 7-methoxyindole-2-carboxylate, is the major product. However, using hydrochloric acid in ethanol leads to the formation of an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, as the main product.[6] This is a result of cyclization occurring on the side of the methoxy group substituent.[6]
Experimental Protocols
The following protocols are based on established procedures for the Fischer indole synthesis and the specific findings of Murakami et al.[6]
Formation of Ethyl Pyruvate 2-methoxyphenylhydrazone
This is the initial step to form the necessary hydrazone intermediate.
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol
-
Sodium acetate (optional, as a buffer)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium acetate (1 equivalent) if a buffered reaction is desired.
-
Add ethyl pyruvate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Fischer Indole Synthesis of Ethyl 7-methoxyindole-2-carboxylate (Normal Product)
Materials:
-
Ethyl pyruvate 2-methoxyphenylhydrazone
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve the crude ethyl pyruvate 2-methoxyphenylhydrazone in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 7-methoxyindole-2-carboxylate.
Fischer Indole Synthesis of Ethyl 6-chloroindole-2-carboxylate (Abnormal Product)
Materials:
-
Ethyl pyruvate 2-methoxyphenylhydrazone
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a saturated solution of hydrogen chloride gas in absolute ethanol.
-
Dissolve the crude ethyl pyruvate 2-methoxyphenylhydrazone in the prepared ethanolic HCl solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.[6]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 6-chloroindole-2-carboxylate.
Biological Activity and Signaling Pathways
Currently, there is no significant body of research indicating that this compound itself is a pharmacologically active agent or that it directly modulates specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of more complex molecules, particularly indole derivatives.[7] These resulting indole compounds may have diverse biological activities, but these are properties of the final products and not of the starting hydrazine.
The toxicity of hydrazine derivatives is a subject of study, with some compounds showing carcinogenic potential in animal studies.[2][3] The metabolism of hydrazines can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[4] However, specific studies on the metabolism and detailed toxicological profile of this compound are limited.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of 7-methoxy-substituted indoles via the Fischer indole synthesis. Its utility is further expanded by the ability to direct the reaction towards different products based on the choice of acid catalyst, as demonstrated by the formation of either the expected 7-methoxyindole or the rearranged 6-chloroindole derivative. While the compound itself is not known for direct biological activity, its importance as a building block for potentially bioactive molecules is well-established. Researchers using this compound should adhere to strict safety protocols due to its irritant nature and the general toxicological concerns associated with hydrazine derivatives. This guide provides the essential technical information to support the safe and effective use of this compound in a research setting.
References
- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of cancer risk associated with human exposure to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Synthesis of (2-methoxyphenyl)hydrazine hydrochloride from o-anisidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-methoxyphenyl)hydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The synthesis originates from o-anisidine and involves a two-step process: diazotization followed by reduction. This document details various established methodologies for the reduction step, offering a comparative analysis of their reaction conditions and yields. Furthermore, it outlines the necessary experimental protocols and safety precautions essential for the successful and safe execution of this synthesis.
Reaction Overview
The synthesis of this compound from o-anisidine proceeds via the formation of an o-methoxybenzenediazonium chloride intermediate. This is achieved through the diazotization of the primary amine group of o-anisidine using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative can be accomplished through several methods, most notably using sodium sulfite, stannous chloride, or catalytic hydrogenation.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Diazotization of o-Anisidine
This initial step is common to all the subsequent reduction methods.
Materials:
-
o-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer and thermometer, a mixture of o-anisidine and concentrated hydrochloric acid in water is prepared.
-
The mixture is cooled to 0-5 °C in an ice bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the o-anisidine hydrochloride suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution of o-methoxybenzenediazonium chloride is then used immediately in the subsequent reduction step.
Reduction of o-Methoxybenzenediazonium Chloride
Three primary methods for the reduction of the diazonium salt are presented below.
Materials:
-
o-Methoxybenzenediazonium chloride solution (from step 2.1)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of sodium sulfite in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the sodium sulfite solution while maintaining the temperature below 10 °C.
-
The reaction mixture is then gradually heated to 60-75 °C and maintained at this temperature for a period of time to facilitate the reduction.
-
After the reduction is complete, the solution is cooled and acidified with concentrated hydrochloric acid to precipitate the this compound.
-
The precipitate is collected by filtration, washed with a small amount of cold water, and dried.
Materials:
-
o-Methoxybenzenediazonium chloride solution (from step 2.1)
-
Stannous Chloride (SnCl₂) dihydrate
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added portion-wise to the stannous chloride solution with vigorous stirring, ensuring the temperature remains at 0-5 °C.
-
A precipitate of the tin double salt of the hydrazine hydrochloride is formed.
-
The reaction mixture is stirred for an additional period at low temperature.
-
The precipitate is collected by filtration and can be decomposed to the desired product by treatment with a base followed by acidification.
Materials:
-
o-Methoxybenzenediazonium chloride solution (from step 2.1)
-
Platinum-based catalyst (e.g., Pt/C) or Palladium-based catalyst (e.g., Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., water, ethanol)
Procedure:
-
The diazonium salt solution is transferred to a high-pressure reactor.
-
A catalytic amount of the chosen platinum or palladium-based catalyst is added to the solution.
-
The reactor is sealed and purged with nitrogen, followed by the introduction of hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a controlled temperature (typically between 25-90 °C) until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is then acidified with hydrochloric acid to precipitate the this compound.
Data Presentation
The following tables summarize the quantitative data for the different synthetic routes, allowing for easy comparison.
| Parameter | Diazotization of o-Anisidine |
| Reactants | o-Anisidine, Sodium Nitrite, Hydrochloric Acid |
| Molar Ratio (o-Anisidine:NaNO₂:HCl) | Typically 1 : 1.05-1.1 : 2.5-3.0 |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 30 - 60 minutes |
| Yield of Diazonium Salt | Nearly quantitative (used in situ) |
| Parameter | Reduction with Sodium Sulfite | Reduction with Stannous Chloride | Catalytic Hydrogenation |
| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Stannous Chloride (SnCl₂) | Hydrogen (H₂) with Pt/C or Pd/C catalyst |
| Reaction Temperature | 60 - 75 °C | 0 - 5 °C | 25 - 90 °C |
| Reaction Time | 1.5 - 3 hours | 1 - 2 hours | 2 - 8 hours |
| Reported Yield | ~83%[1] | Variable, can be high | High, often >80% |
Mandatory Visualizations
Reaction Pathway
References
The Fischer Indole Synthesis: A Mechanistic Guide for Scientific Professionals
A Whitepaper on the Core Principles and Practical Applications
This technical guide provides an in-depth exploration of the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction's core mechanism, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.
Core Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole. The widely accepted mechanism proceeds through several distinct steps:
-
Phenylhydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone.[1][2]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.[1][2]
-
[3][3]-Sigmatropic Rearrangement: This is the key step of the reaction, where the ene-hydrazine undergoes a concerted, thermal or acid-catalyzed[3][3]-sigmatropic rearrangement. This pericyclic reaction results in the cleavage of the N-N bond and the formation of a C-C bond, leading to a di-imine intermediate.[2][4][5]
-
Aromatization and Cyclization: The di-imine intermediate subsequently undergoes aromatization with the loss of a proton, followed by intramolecular cyclization to form a five-membered ring.
-
Ammonia Elimination and Final Product Formation: The cyclic intermediate, an aminal, then eliminates a molecule of ammonia under the acidic conditions to yield the final, stable indole product.[1][4][6]
Caption: The core mechanistic pathway of the Fischer indole synthesis.
Quantitative Data Presentation
The yield of the Fischer indole synthesis is highly dependent on the substrates, catalyst, and reaction conditions. Below is a table summarizing the yields of various indole syntheses.
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetophenone | ZnCl₂ | None | 170 | 0.5 | 68 |
| Phenylhydrazine | Cyclohexanone | PPA | None | 100 | 0.25 | 92 |
| p-Tolylhydrazine | Acetone | H₂SO₄ | Acetic Acid | Reflux | 1 | 75 |
| Phenylhydrazine | Propiophenone | Amberlyst-15 | Dichloroethane | 80 | 6 | 88 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | [bmim][BF₄] | None | 100 | 0.5 | 95 |
| Phenylhydrazine | Ethyl methyl ketone | PPA | Toluene | 110 | 2 | 78 |
Experimental Protocols
Detailed methodologies for key experiments that have been instrumental in elucidating the Fischer indole synthesis mechanism are provided below.
Isotopic Labeling Experiment
The seminal work by Robinson and Robinson in 1924 utilized ¹⁵N isotopic labeling to trace the nitrogen atoms during the reaction, providing strong evidence for the proposed mechanism.
Objective: To determine which of the two nitrogen atoms of the arylhydrazine is incorporated into the indole ring.
Protocol Outline (based on historical accounts):
-
Synthesis of ¹⁵N-labeled Phenylhydrazine: Prepare phenylhydrazine with one of the nitrogen atoms labeled with the ¹⁵N isotope. The original experiments would have used classical methods for isotope enrichment and synthesis.
-
Reaction with a Carbonyl Compound: React the ¹⁵N-labeled phenylhydrazine with a suitable ketone, for example, acetophenone, under standard Fischer indole synthesis conditions (e.g., heating with an acid catalyst like ZnCl₂ or polyphosphoric acid).
-
Product Isolation and Analysis: Isolate the resulting 2-phenylindole.
-
Determination of Isotope Position: Analyze the isotopic composition of the final indole product and the eliminated ammonia. This was historically done through classical chemical degradation and analysis, but modern methods would employ mass spectrometry or ¹⁵N NMR spectroscopy.
The results of this experiment showed that the ¹⁵N label remained in the indole ring, confirming that the nitrogen atom directly attached to the aryl group is retained, while the terminal nitrogen is eliminated as ammonia.[4][6]
Crossover Experiment
Crossover experiments are designed to determine whether a reaction is intramolecular or intermolecular.
Objective: To ascertain if the[3][3]-sigmatropic rearrangement step occurs within a single molecule or between different molecules.
Protocol:
-
Reactant Preparation: Prepare two different phenylhydrazones, for instance, the phenylhydrazone of acetophenone and the p-tolylhydrazone of acetone.
-
Reaction Execution: Subject an equimolar mixture of these two phenylhydrazones to the conditions of the Fischer indole synthesis simultaneously in the same reaction vessel.
-
Product Analysis: Analyze the product mixture to identify the types of indoles formed. This is typically done using chromatographic techniques (e.g., GC-MS or LC-MS) to separate and identify the products.
In such an experiment, only 2-phenylindole and 2,5-dimethylindole are formed. The absence of "crossover" products, such as 2-methyl-5-phenylindole or 2-p-tolyl-7-methylindole, provides strong evidence that the[3][3]-sigmatropic rearrangement is an intramolecular process.
Caption: Experimental workflow for the crossover experiment.
Synthesis of 2,5-Dimethylindole
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform or Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and acetone (1.62 mmol).
-
Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.
-
Reflux the mixture with stirring for approximately 2.25 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by passing it through a short silica gel column to yield the pure 2,5-dimethylindole.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis of (2-methoxyphenyl)hydrazine hydrochloride: A Technical Guide
Data Presentation
The following tables summarize the key spectral data points for (4-methoxyphenyl)hydrazine hydrochloride, a structural isomer of the target compound. This information is provided as a reference due to the limited availability of public data for the 2-methoxy isomer.
Table 1: ¹H NMR Spectral Data of (4-methoxyphenyl)hydrazine hydrochloride [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.0 | Singlet | -NH-NH₃⁺ |
| 7.049 | Doublet of doublets | Aromatic H |
| 6.880 | Doublet of doublets | Aromatic H |
| 3.703 | Singlet | -OCH₃ |
Solvent: DMSO-d₆
Table 2: IR Absorption Data of (4-methoxyphenyl)hydrazine hydrochloride
| Wavenumber (cm⁻¹) | Description |
| 2900-3200 | N-H stretching (amine salt) |
| 1600-1650 | N-H bending |
| 1510-1600 | C=C aromatic stretching |
| 1240 | C-O-C asymmetric stretching |
| 1030 | C-O-C symmetric stretching |
Sample Preparation: KBr Pellet
Table 3: Mass Spectrometry Data of (4-methoxyphenyl)hydrazine hydrochloride [2]
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular ion of the free base) |
| 123 | [M - NH₂]⁺ |
| 122 | [M - NH₃]⁺ |
| 107 | [M - N₂H₃]⁺ (Methoxyphenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented. These are based on standard laboratory practices for the analysis of aromatic hydrazine compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of (2-methoxyphenyl)hydrazine hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical as the acidic and amine protons are exchangeable.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts for aromatic, methoxy, and amine protons (typically 0-12 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent or translucent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a suitable solvent and injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide: Solubility and Stability of (2-methoxyphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Introduction
(2-methoxyphenyl)hydrazine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of resulting products. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols for its characterization.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6971-45-5 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 118-120 °C | [2] |
Solubility Profile
For precise quantitative determination, experimental evaluation is necessary. The following table can be populated upon performing the protocols outlined in Section 5.0.
| Solvent | Temperature (°C) | Quantitative Solubility (g/L) | Method |
| Water | 25 | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask Method |
| Acetonitrile | 25 | Data not available | Shake-Flask Method |
Stability Profile
This compound is generally considered stable under normal storage conditions. However, it is susceptible to degradation under specific environmental pressures.
General Stability and Storage
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is also recommended.[2]
Incompatibilities and Hazardous Decomposition
The compound is incompatible with strong oxidizing agents and should be kept away from excess heat.[4] Hazardous decomposition products that may form upon degradation include:
-
Hydrogen chloride
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
Degradation Pathways
Arylhydrazines are known to be susceptible to several degradation pathways, particularly hydrolysis, oxidation, and photolysis. The hydrazine moiety is prone to oxidation, which can lead to the formation of various degradation products. Under hydrolytic conditions, the molecule may also undergo changes depending on the pH of the medium. Photodegradation can occur upon exposure to light, leading to the formation of radical species and subsequent degradation products.
Experimental Protocols
The following sections provide detailed methodologies for the determination of solubility and stability of this compound.
Synthesis and Purification of this compound
A general synthesis pathway for this compound involves the diazotization of 2-methoxyaniline followed by reduction.
Caption: Synthetic pathway for this compound.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Caption: Workflow for forced degradation studies and HPLC method development.
Protocol for Forced Degradation:
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Basic: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the samples before analysis.
-
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Protocol for Stability-Indicating HPLC Method Development:
-
Initial Screening: Analyze the stressed samples using a general-purpose reversed-phase HPLC method.
-
Method Optimization: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer), gradient, column type, and detection wavelength to achieve adequate separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure it is not co-eluting with any degradation products.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the known chemistry of arylhydrazines, the following diagram illustrates potential degradation pathways for this compound under various stress conditions.
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative solubility data is limited in the public domain, the provided experimental protocols offer a robust framework for its determination. The stability profile indicates that the compound is stable under controlled storage conditions but is susceptible to degradation by hydrolysis, oxidation, and photolysis. The outlined methodologies for forced degradation and the development of a stability-indicating HPLC method are crucial for ensuring the quality and reliability of this important chemical intermediate in research and drug development.
References
The Lynchpin of Bioactive Indoles: A Technical Guide to (2-methoxyphenyl)hydrazine hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2-methoxyphenyl)hydrazine hydrochloride has emerged as a critical starting material in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of bioactive molecules. Its intrinsic chemical properties make it an ideal building block for constructing complex heterocyclic scaffolds, most notably the 7-methoxyindole core. This indole motif is a privileged structure in numerous pharmacologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory effects. This technical guide provides an in-depth exploration of the key applications of this compound, focusing on the synthesis of potent therapeutic agents, complete with experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.
Core Application: The Fischer Indole Synthesis of 7-Methoxyindoles
The paramount application of this compound in medicinal chemistry is its role as a key reactant in the Fischer indole synthesis. This venerable and powerful reaction allows for the construction of the indole nucleus from a phenylhydrazine and a suitable carbonyl compound (an aldehyde or ketone) under acidic conditions. The presence of the methoxy group at the ortho position of the hydrazine dictates the formation of 7-methoxy-substituted indoles, a structural feature present in many biologically active natural products and synthetic drugs.
The general workflow for this transformation is a cornerstone of heterocyclic synthesis and is depicted below.
Application in Anticancer Drug Discovery: Synthesis of 7-Methoxyindole-3-carboxamides
Derivatives of 7-methoxyindole have shown significant promise as anticancer agents. One such class of compounds is the 7-methoxyindole-3-carboxamides, which have demonstrated cytotoxic effects against various cancer cell lines. The synthesis of these compounds showcases the utility of this compound as a foundational building block.
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of representative 7-methoxyindole derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Citation |
| 1 | 7-Methoxy-N-phenyl-1H-indole-3-carboxamide | MCF-7 | 8.7 | [1] |
| 2 | N-(4-chlorophenyl)-7-methoxy-1H-indole-3-carboxamide | MCF-7 | 4.8 | [1] |
| 3 | 7-Methoxy-N-(4-methylphenyl)-1H-indole-3-carboxamide | MCF-7 | 10.0 | [1] |
Experimental Protocols
The following is a representative, detailed experimental protocol for the synthesis of a 7-methoxyindole-3-carboxamide derivative, constructed from established chemical principles and published synthetic reports.
Step 1: Synthesis of Ethyl 7-Methoxy-1H-indole-2-carboxylate
This initial step involves the Fischer indole synthesis between this compound and ethyl pyruvate.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Ethanol (solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
To a solution of this compound in ethanol, add ethyl pyruvate.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.
-
Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 7-methoxy-1H-indole-2-carboxylate.
-
Step 2: Hydrolysis to 7-Methoxy-1H-indole-2-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol/Water mixture (solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the ethyl 7-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 7-methoxy-1H-indole-2-carboxylic acid.[2][3]
-
Step 3: Amide Coupling to form 7-Methoxy-N-aryl-1H-indole-2-carboxamide
The carboxylic acid is coupled with an appropriate aniline to form the final carboxamide product.
-
Reagents and Materials:
-
7-Methoxy-1H-indole-2-carboxylic acid (1.0 eq)
-
Substituted aniline (e.g., aniline, 4-chloroaniline) (1.1 eq)
-
Thionyl chloride or a coupling agent like HATU
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)
-
Triethylamine or Diisopropylethylamine (DIPEA) (base)
-
-
Procedure:
-
Suspend 7-methoxy-1H-indole-2-carboxylic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the acid is converted to the acid chloride.
-
In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7-methoxy-N-aryl-1H-indole-2-carboxamide.
-
Signaling Pathways in Cancer Modulated by Indole Derivatives
Many indole-based anticancer agents function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K-Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis. The inhibition of these pathways by 7-methoxyindole derivatives can lead to the suppression of tumor growth.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical intracellular signaling cascade in promoting cell survival and proliferation.[4][5][6] Its aberrant activation is a hallmark of many cancers.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell division and proliferation.
Conclusion
This compound is an indispensable reagent in the arsenal of medicinal chemists. Its utility in the Fischer indole synthesis provides a direct and efficient route to 7-methoxyindoles, a scaffold of significant therapeutic potential. The continued exploration of derivatives synthesized from this key starting material is a promising avenue for the discovery of novel and effective treatments for a range of diseases, particularly cancer. The detailed protocols and biological data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 7-Methoxy-1H-indole-2-carboxylic acid – porphyrin-systems [porphyrin-systems.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
The Versatility of (2-Methoxyphenyl)hydrazine Hydrochloride in Pharmaceutical Synthesis: An In-depth Technical Guide
(2-Methoxyphenyl)hydrazine hydrochloride has emerged as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique chemical structure makes it an invaluable intermediate for the development of novel therapeutics, particularly in the creation of indole-based scaffolds and other heterocyclic systems.[1] This technical guide provides a comprehensive overview of the applications of this compound in drug development, complete with experimental protocols, quantitative data, and detailed diagrams of reaction pathways and biological mechanisms.
Core Chemical Properties and Synthesis
This compound is a stable, crystalline solid that serves as a precursor to (2-methoxyphenyl)hydrazine. The hydrochloride salt form enhances its stability and ease of handling in laboratory and industrial settings.
Synthesis of this compound:
A common synthetic route to this compound involves a two-step process starting from o-anisidine (2-methoxyaniline). The first step is a diazotization reaction, followed by a reduction.
Experimental Protocol: Synthesis from o-Anisidine
Materials:
-
o-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) and Sodium Bisulfite (NaHSO₃)
-
Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve o-anisidine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a period of time to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a mixture of sodium sulfite and sodium bisulfite in water).
-
Slowly add the cold diazonium salt solution to the reducing agent solution, while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed, which may involve gentle warming.
-
-
Isolation:
-
The resulting this compound may precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
The Fischer Indole Synthesis: A Cornerstone Application
The most prominent application of this compound is in the Fischer indole synthesis , a powerful reaction for constructing the indole ring system.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2][3]
The presence of the methoxy group at the ortho position can influence the regioselectivity of the cyclization. In some cases, "abnormal" Fischer indole synthesis can occur, where cyclization happens at the methoxy-substituted position, leading to unexpected products.[4] Careful selection of the acid catalyst and reaction conditions is crucial to control the outcome.[4][5]
General Experimental Protocol: Fischer Indole Synthesis
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid, hydrochloric acid in ethanol, zinc chloride, polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound and the carbonyl compound in a suitable solvent.
-
The hydrazone may form upon stirring at room temperature or with gentle heating.
-
-
Cyclization:
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Reaction Workflow for Fischer Indole Synthesis:
Caption: General workflow of the Fischer indole synthesis.
Applications in the Synthesis of Active Pharmaceutical Ingredients
Triptans for Migraine Treatment
Triptans are a class of drugs used to treat acute migraine and cluster headaches. They are selective agonists of serotonin 5-HT1B and 5-HT1D receptors.[6] The synthesis of many triptans relies on the Fischer indole synthesis.
Mechanism of Action of Triptans:
The therapeutic action of triptans is attributed to three primary mechanisms:[7][8]
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on cranial blood vessels leads to their constriction.[7]
-
Inhibition of Neuropeptide Release: Triptans act on presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides like CGRP.[8]
-
Inhibition of Nociceptive Neurotransmission: They inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[7]
Signaling Pathway of Triptans:
Caption: Simplified signaling pathway for triptan action.
Anticoagulants: Synthesis of Apixaban Intermediates
Apixaban is an oral, direct Factor Xa inhibitor used for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation. The synthesis of Apixaban involves the use of a (4-methoxyphenyl)hydrazine derivative, showcasing the broader utility of methoxyphenylhydrazines in pharmaceutical manufacturing. While the prompt focuses on (2-methoxyphenyl)hydrazine, the synthesis of Apixaban intermediates provides a relevant example of the application of a closely related building block. A key step involves the reaction of a piperidinone derivative with an ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate intermediate.[9][10][11]
Synthesis of an Apixaban Intermediate:
Caption: Synthesis of a key Apixaban intermediate.
Kinase Inhibitors for Oncology
Indole derivatives are a prominent class of compounds investigated as kinase inhibitors for cancer therapy.[12] They can target various signaling pathways that are often dysregulated in cancer, such as the MAPK, PI3K/AKT/mTOR, and ERK pathways.[13][14] this compound can be a starting material for the synthesis of indole-based kinase inhibitors. Additionally, (2-methoxyphenyl)amino moieties are found in other heterocyclic kinase inhibitors, such as pyrazine derivatives that inhibit CSNK2A and PIM kinases.[15]
Targeted Signaling Pathways in Cancer:
Caption: Targeted signaling pathways of indole-based kinase inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and biological activity of compounds derived from methoxyphenylhydrazines.
Table 1: Reaction Yields for Syntheses Involving Methoxyphenylhydrazine Derivatives
| Product/Intermediate | Starting Materials | Reaction Type | Catalyst/Reagents | Yield (%) | Reference |
| Ethyl 6-chloroindole-2-carboxylate | Ethyl pyruvate 2-methoxyphenylhydrazone | Abnormal Fischer Indole Synthesis | HCl/EtOH | Main Product | [4] |
| Ethyl 7-methoxyindole-2-carboxylate | Ethyl pyruvate 2-methoxyphenylhydrazone | Fischer Indole Synthesis | HCl/EtOH | Minor Product | [4] |
| Apixaban Intermediate | Compound 7 and this compound | Cyclocondensation | Ethanol, heat | 76 | [9] |
| 2-methoxy-phenyl hydrazine methylcarbamate | 2-methoxy-phenyl hydrazine and methylchloroformate | Carbamoylation | Alkali | 82.9-85.2 | [16] |
| Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazineylidene)acetate | 4-methoxyaniline and ethyl 2-chloroacetoacetate | Japp-Klingemann reaction | NaNO₂, HCl | 77 | [11] |
Table 2: Biological Activity of Indole Derivatives
| Compound Class | Specific Compound/Derivative | Target | Activity | IC₅₀/EC₅₀ | Reference |
| Methylindoles | 3-Me-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | 19 µM | [17] |
| Methylindoles | 2,3-diMe-indole | Aryl Hydrocarbon Receptor (AhR) | Antagonist | 11 µM | [17] |
| Methoxyindoles | 7-MeO-indole | Aryl Hydrocarbon Receptor (AhR) | Agonist | - | [18] |
| Pyrazolyl-s-triazine indoles | Compound 3j | A549 (lung cancer) cells | Cytotoxicity | 2.32 µM | [19] |
| Pyrazolyl-s-triazine indoles | Compound 3i | EGFR | Inhibition | 34.1 nM | [19] |
| 2,6-disubstituted pyrazines | Compound 2 | CSNK2A | Inhibition | 12 nM | [15] |
| 2,6-disubstituted pyrazines | Compound 2 | PIM3 | Inhibition | 18 nM | [15] |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its application in the Fischer indole synthesis and other cyclization reactions provides access to a rich diversity of heterocyclic scaffolds that are central to the structure of numerous APIs. The examples of triptans, anticoagulants, and kinase inhibitors highlight the broad therapeutic potential of molecules derived from this precursor. Further exploration of the reactivity of this compound and its derivatives will undoubtedly continue to fuel the discovery and development of new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Where do triptans act in the treatment of migraine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 17. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Hazard Information for (2-Methoxyphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for (2-methoxyphenyl)hydrazine hydrochloride (CAS No: 6971-45-5). The information is intended to support safe handling, storage, and use of this compound in a research and development setting. All quantitative data has been summarized in structured tables for clarity, and where applicable, logical workflows are represented through diagrams.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 174.63 g/mol | [1][3] |
| Melting Point | 155 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water | [4] |
| Vapor Pressure | Not available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |
Signal Word: Warning[3]
Hazard Pictograms:
Toxicological Information
Hydrazine derivatives as a class of compounds have been studied for their toxicological effects. Some hydrazines are known to be genotoxic and carcinogenic[5]. It is important to handle all hydrazine derivatives, including this compound, with a high degree of caution, assuming potential for significant toxicity.
Experimental Protocols
Specific experimental protocols for the determination of the hazardous properties of this compound are not detailed in the publicly available safety data sheets. However, standardized OECD guidelines are typically followed for the determination of GHS hazard classifications. Below is a logical workflow representing a generic approach to acute oral toxicity testing.
Caption: Generic workflow for an acute oral toxicity study.
Fire and Explosion Hazards
This compound is described as non-combustible[2]. However, the containers it is stored in may burn, and in the event of a fire, it may emit corrosive fumes[2].
| Fire/Explosion Property | Value | Source |
| Flash Point | Not available | [2] |
| Autoignition Temperature | Not available | |
| Flammability Limits (LEL/UEL) | Not available | [2] |
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire[2]. There are no restrictions on the type of extinguisher that can be used[2].
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear[6]. It is advised to cool fire-exposed containers with a water spray from a protected location[2].
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure. The following diagram illustrates the logical relationship between key safety measures.
Caption: Key safety measures for handling and storage.
First Aid Measures
In case of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2] |
| Skin Contact | Flush skin with plenty of running water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs. | [2] |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek medical attention. | [2] |
Stability and Reactivity
This compound is stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents[7].
-
Hazardous Decomposition Products: Upon combustion, it may produce corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride[4][6].
Ecological Information
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis of 7-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. This protocol details the application of the Fischer indole synthesis using (2-methoxyphenyl)hydrazine hydrochloride as a starting material. A critical consideration in this specific synthesis is the choice of acid catalyst, as the use of hydrochloric acid can lead to the formation of an undesired chlorinated byproduct. These notes provide a protocol favoring the formation of the desired 7-methoxyindole product by utilizing a non-halogenated acid catalyst.
Reaction Principle
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction involves the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[2] When using (2-methoxyphenyl)hydrazine, the cyclization can occur at two possible positions. The use of sulfuric acid in ethanol directs the reaction towards the formation of the desired 7-methoxyindole derivative.
Experimental Protocols
This section provides detailed methodologies for the two key stages of the synthesis: the formation of the hydrazone intermediate and the subsequent Fischer indole cyclization.
Stage 1: Synthesis of Ethyl 2-((2-methoxyphenyl)hydrazono)propanoate
This initial step involves the condensation of this compound with ethyl pyruvate to form the corresponding hydrazone.
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Ice bath
-
Standard glassware for reaction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add ethyl pyruvate (1.1 equivalents).
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone product may precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Stage 2: Fischer Indole Cyclization to Ethyl 7-methoxy-1H-indole-2-carboxylate
This step describes the acid-catalyzed cyclization of the prepared hydrazone to the final indole product. To avoid the formation of chlorinated byproducts, sulfuric acid is used as the catalyst.
Materials:
-
Ethyl 2-((2-methoxyphenyl)hydrazono)propanoate (from Stage 1)
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 2-((2-methoxyphenyl)hydrazono)propanoate (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The selection of the acid catalyst is critical in determining the product distribution. The following table summarizes the reported yields for the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with different acid catalysts.
| Catalyst System | Ethyl 7-methoxyindole-2-carboxylate (Normal Product) Yield | Ethyl 6-chloroindole-2-carboxylate (Abnormal Product) Yield |
| H₂SO₄ / EtOH | 12.8% | - |
| sat. HCl / EtOH | 4.2% | 34.7% |
| 3M HCl / EtOH | 15.5% | 9.9% |
| HCl / AcOH | 17.2% | 20.5% |
Data sourced from a study on the peculiarities of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.[3]
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis of ethyl 7-methoxy-1H-indole-2-carboxylate is depicted below.
Logical Relationship of Catalyst Choice and Product Outcome
The choice of acid catalyst directly influences the outcome of the reaction, as illustrated in the following diagram.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Methoxyindole Derivatives from 2-Methoxyphenylhydrazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 7-methoxyindole derivatives is a critical step in the development of various pharmacologically active compounds. The Fischer indole synthesis, a classic and versatile method for forming the indole nucleus, can be employed for this purpose starting from 2-methoxyphenylhydrazone and a suitable carbonyl compound. However, the presence of the methoxy group at the ortho-position of the phenylhydrazone introduces complexities, often leading to a mixture of the desired 7-methoxyindole ("normal" product) and isomeric or halogenated byproducts ("abnormal" products), particularly under certain acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis of 7-methoxyindole derivatives, with a focus on ethyl 7-methoxyindole-2-carboxylate, a key intermediate. It includes a summary of reaction conditions, quantitative data on product distribution, and a discussion of the challenges and strategies to favor the formation of the desired product.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The 7-methoxyindole scaffold, in particular, is a key structural motif in several bioactive molecules and serves as a valuable building block in medicinal chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and powerful tool for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[5][6]
The synthesis of 7-methoxyindoles from 2-methoxyphenylhydrazones presents a unique challenge due to the electronic and steric influence of the ortho-methoxy group. This substituent can direct the cyclization reaction towards undesired pathways, leading to the formation of "abnormal" Fischer indole products.[7][8][9] Notably, the use of ethanolic hydrogen chloride (HCl/EtOH) as a catalyst in the reaction of ethyl pyruvate 2-methoxyphenylhydrazone has been shown to yield ethyl 6-chloroindole-2-carboxylate as a major byproduct.[8][9][10] This underscores the critical importance of selecting the appropriate catalyst and reaction conditions to achieve the desired regioselectivity and yield of the 7-methoxyindole derivative.
This document aims to provide researchers with a comprehensive guide to the synthesis of 7-methoxyindole derivatives from 2-methoxyphenylhydrazone, focusing on practical experimental protocols and data-driven insights into optimizing the reaction outcome.
Data Presentation
The product distribution in the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone is highly dependent on the acid catalyst employed. The following table summarizes the yields of the normal product (ethyl 7-methoxyindole-2-carboxylate) and the major abnormal product under various conditions, as reported in the literature.
| Catalyst System | Normal Product (Ethyl 7-methoxyindole-2-carboxylate) Yield | Abnormal Product (e.g., Ethyl 6-chloroindole-2-carboxylate) Yield | Reference |
| HCl / EtOH | Low | High (as chloro-derivative) | [8][9] |
| H₂SO₄ / EtOH | Moderate | Low | [5] |
| ZnCl₂ / AcOH | Low | Moderate (as chloro-derivative) | [7] |
| p-Toluenesulfonic acid (TsOH) / Benzene | Moderate | Low | [8] |
Note: Yields are qualitative descriptions based on literature reports and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone (Starting Material)
This protocol describes the synthesis of the necessary phenylhydrazone starting material.
Materials:
-
2-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Sodium acetate
-
Water
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-methoxyphenylhydrazine hydrochloride in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve an equimolar amount of sodium acetate in water.
-
Add the sodium acetate solution to the 2-methoxyphenylhydrazine hydrochloride solution with stirring to neutralize the hydrochloride and liberate the free base.
-
To this mixture, add an equimolar amount of ethyl pyruvate dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (the hydrazone) should be observed.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain ethyl pyruvate 2-methoxyphenylhydrazone.
-
Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Fischer Indole Synthesis of Ethyl 7-Methoxyindole-2-carboxylate (Normal Product)
This protocol is optimized to favor the formation of the desired 7-methoxyindole derivative using a non-halogenated acid catalyst.
Materials:
-
Ethyl pyruvate 2-methoxyphenylhydrazone
-
p-Toluenesulfonic acid (TsOH) or Sulfuric acid (H₂SO₄)
-
Ethanol (anhydrous) or Benzene
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyruvate 2-methoxyphenylhydrazone.
-
Add the chosen solvent (anhydrous ethanol or benzene).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 to 0.5 equivalents of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired 7-methoxyindole, unreacted starting material, and potential byproducts.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the components.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 7-methoxyindole-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the synthesis of 7-methoxyindole derivatives.
Reaction Pathway: Normal vs. Abnormal Fischer Indole Synthesis
Caption: Influence of catalyst on the reaction pathway.
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed into drugs for a wide range of therapeutic areas.[1][2] 7-methoxyindole derivatives are valuable intermediates in the synthesis of more complex molecules with potential applications as:
-
Anticancer Agents: The indole core can be modified to interact with various biological targets involved in cancer progression, such as kinases and tubulin.
-
Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory activity by modulating inflammatory pathways.
-
Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
The ability to efficiently and selectively synthesize 7-methoxyindole derivatives is therefore of significant interest to drug development professionals, as it opens up avenues for the discovery of novel therapeutics.
Conclusion
The synthesis of 7-methoxyindole derivatives from 2-methoxyphenylhydrazone via the Fischer indole synthesis is a feasible but nuanced process. The key to success lies in the careful selection of the acid catalyst to minimize the formation of abnormal byproducts. While protic acids like sulfuric acid or p-toluenesulfonic acid can favor the desired 7-methoxyindole, the use of hydrogen halides can lead to significant amounts of halogenated side products. The detailed protocols and data presented in this document provide a solid foundation for researchers to undertake the synthesis of these valuable compounds and to further explore their potential in the development of new pharmaceuticals. Careful monitoring of the reaction and rigorous purification are essential to obtaining the desired 7-methoxyindole derivatives in good yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | C13H15NO3 | CID 53399250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. jk-sci.com [jk-sci.com]
HPLC analysis of ketones after derivatization with (2-methoxyphenyl)hydrazine hydrochloride
Application Note: HPLC Analysis of Ketones Following Pre-Column Derivatization
Introduction
The quantitative analysis of ketones is crucial in various fields, including pharmaceutical development, environmental monitoring, and food science. Due to the lack of a strong chromophore in many simple ketones, direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) is often challenging and lacks sensitivity. To overcome this limitation, pre-column derivatization is a widely employed technique to attach a UV-active moiety to the ketone molecule, thereby enhancing its detectability.
This application note provides a detailed protocol for the HPLC analysis of ketones after derivatization. While the initial request specified the use of (2-methoxyphenyl)hydrazine hydrochloride, a thorough literature search did not yield established analytical protocols or quantitative data for this specific reagent. Therefore, this document outlines a comprehensive and validated method using the well-established and widely referenced derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH) . The resulting 2,4-dinitrophenylhydrazone derivatives are highly conjugated and exhibit strong absorbance in the UV-Vis region, allowing for sensitive and selective quantification by HPLC.
This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for the determination of ketone concentrations in various sample matrices.
Principle
The methodology is based on the reaction of the carbonyl group of a ketone with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other sample components by reverse-phase HPLC and quantified using a UV-Vis detector.
Reaction Scheme:
Where Ar = 2,4-dinitrophenyl
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure, 18.2 MΩ·cm).
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH, reagent grade), Hydrochloric acid (HCl, concentrated, analytical grade) or Sulfuric Acid (H₂SO₄, concentrated, analytical grade), Ketone standards (e.g., acetone, methyl ethyl ketone, cyclopentanone, etc., >99% purity).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) may be required for complex matrices to remove interferences.
2. Preparation of Solutions
-
Derivatizing Reagent Solution: Dissolve 10 mg of 2,4-DNPH in 50 mL of acetonitrile. Add 0.5 mL of concentrated hydrochloric acid or sulfuric acid as a catalyst. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Ketone Standard Stock Solutions (e.g., 1000 µg/mL): Accurately weigh 100 mg of each ketone standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to cover the desired concentration range for the calibration curve (e.g., 0.1 - 50 µg/mL).
3. Derivatization Procedure
-
Pipette 1.0 mL of the sample or working standard solution into a reaction vial.
-
Add 1.0 mL of the derivatizing reagent solution.
-
Cap the vial and vortex thoroughly.
-
Heat the reaction mixture in a water bath at 60°C for 30 minutes. The reaction time and temperature may need optimization depending on the specific ketones being analyzed.
-
Allow the solution to cool to room temperature.
-
If necessary, neutralize the excess acid with a suitable base (e.g., potassium hydroxide) to prevent column degradation, though modern HPLC columns are more robust.
-
The derivatized sample is now ready for HPLC analysis. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for the separation of multiple ketone derivatives.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize typical quantitative data obtained for the HPLC analysis of several common ketones after derivatization with DNPH. This data is compiled from various sources and serves as a representative example. Actual values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic and Calibration Data for Selected Ketone-DNPH Derivatives
| Ketone | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Acetone | 8.5 | 0.1 - 50 | > 0.999 |
| Methyl Ethyl Ketone | 10.2 | 0.1 - 50 | > 0.999 |
| Cyclopentanone | 12.8 | 0.1 - 50 | > 0.999 |
| Acetophenone | 15.6 | 0.1 - 50 | > 0.999 |
| 2,3-Butanedione | 7.9 | 0.1 - 50 | > 0.999 |
Table 2: Method Validation Parameters for Ketone Analysis
| Ketone | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) (Precision) |
| Acetone | 0.03 | 0.1 | 98.5 | < 2.0 |
| Methyl Ethyl Ketone | 0.04 | 0.12 | 99.2 | < 2.0 |
| Cyclopentanone | 0.05 | 0.15 | 97.8 | < 2.0 |
| Acetophenone | 0.06 | 0.2 | 98.1 | < 2.0 |
| 2,3-Butanedione | 0.03 | 0.09 | 99.5 | < 2.0 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the derivatization process.
Caption: Experimental workflow for the HPLC analysis of ketones.
Caption: Derivatization reaction of a ketone with DNPH.
Conclusion
The pre-column derivatization of ketones with 2,4-dinitrophenylhydrazine followed by reverse-phase HPLC with UV detection provides a sensitive, selective, and robust method for the quantitative analysis of ketones. The protocol detailed in this application note can be readily implemented in a variety of laboratory settings and can be adapted for the analysis of ketones in diverse and complex sample matrices. Method validation should be performed in the specific matrix of interest to ensure accuracy and precision.
Application Notes and Protocols for the Synthesis of Indoles from Arylhydrazines and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus, a prevalent scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Discovered by Emil Fischer in 1883, this versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable ketone or aldehyde.[2][4] The indole ring is a critical pharmacophore, and its derivatives have shown a wide range of biological activities, making the Fischer indole synthesis a vital tool in medicinal chemistry and drug discovery.[4][5] This document provides detailed experimental protocols for the synthesis of substituted indoles and presents quantitative data to aid in reaction optimization.
Reaction Mechanism and Workflow
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form an arylhydrazone.[1][2]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.[1][2]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond and cleaving the N-N bond.[1][2]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia leads to the formation of the stable aromatic indole ring.[1][2]
The overall experimental workflow is depicted in the following diagram:
Caption: General experimental workflow for the one-pot Fischer indole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dimethyl-1H-indole
This protocol describes an efficient one-pot synthesis of 2,3-dimethyl-1H-indole using boron trifluoride etherate as a catalyst, adapted from Idris, M. A., et al. (2017).[6]
Materials:
-
Phenylhydrazine (19.7 mL, 200 mmol)
-
2-Butanone (21.6 mL, 200 mmol)
-
Dry Ethanol (150 mL)
-
Concentrated Hydrochloric Acid (0.25 mL)
-
Glacial Acetic Acid (300 mL)
-
Boron trifluoride etherate (0.5 mL)
-
Sodium Bicarbonate Solution (saturated)
-
Calcium Chloride
Procedure:
-
To a solution of 2-butanone in dry ethanol in a round-bottom flask, slowly add phenylhydrazine followed by the addition of concentrated hydrochloric acid.[6]
-
The solvent is removed by distillation to obtain the crude butanone phenylhydrazone as a dark residue.[6]
-
To this residue, add glacial acetic acid and boron trifluoride etherate.[6]
-
The reaction mixture is then refluxed for 2 hours.[6]
-
After cooling to room temperature, the mixture is carefully poured into ice-cold water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitate is filtered, washed with water, and dried over calcium chloride.[6]
-
The final product, 2,3-dimethylindole, is obtained as light brownish fluffy flakes.[6]
Protocol 2: Synthesis of 2-Phenylindole
This protocol is a two-step procedure for the synthesis of 2-phenylindole.
Step 1: Preparation of Acetophenone phenylhydrazone
Materials:
-
Acetophenone (5.15 g)
-
Phenylhydrazine
-
Ethanol
-
Acetic Acid
Procedure:
-
A mixture of acetophenone, phenylhydrazine, ethanol, and a catalytic amount of acetic acid is prepared.[5]
-
The mixture is refluxed to form the acetophenone phenylhydrazone.[5]
-
The crude product is isolated after cooling.
Step 2: Cyclization to 2-Phenylindole
Materials:
-
Acetophenone phenylhydrazone (from Step 1)
-
Polyphosphoric acid or a mixture of phosphoric and sulfuric acid
Procedure:
-
The acetophenone phenylhydrazone is treated with a strong acid catalyst such as polyphosphoric acid.[4][5]
-
The mixture is heated to induce cyclization.[4]
-
The reaction is then cooled and poured into water to precipitate the product.[4]
-
The crude 2-phenylindole is collected by filtration, washed with water, and purified by recrystallization from ethanol.[4]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted indoles via the Fischer indole synthesis.
| Arylhydrazine | Ketone/Aldehyde | Acid Catalyst(s) | Solvent | Temp. | Time | Product | Yield (%) | Reference(s) |
| Phenylhydrazine | 2-Butanone | Boron trifluoride etherate / HCl | Ethanol / Acetic Acid | Reflux | 2 h | 2,3-dimethyl-1H-indole | ~90 | [6] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2.25 h | 2,3,3,5-Tetramethylindolenine | >90 | [7] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid / H₂SO₄ | None | Heat | - | 2-Phenylindole | 76 | [4][5] |
| 4-Methoxyphenyl hydrazine | Methyl levulinate | Acid (unspecified) | - | Heat | - | 2-methyl-5-methoxy-1H-indole-3-acetate | - | [8] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid | Reflux | 4 h | 2,3,3-trimethyl-5-nitroindolenine | 30 | [7] |
Applications in Drug Development
The Fischer indole synthesis is a widely employed method in the synthesis of numerous drug candidates and approved pharmaceuticals.[2][8] For instance, it is a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[8] It is also utilized in the preparation of triptans, a class of drugs used to treat migraines.[2] The versatility of the Fischer indole synthesis allows for the introduction of a wide range of substituents on the indole core, enabling the generation of large libraries of compounds for drug discovery programs.[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 5. Preparation of 2-phenylindole | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
Use of (2-methoxyphenyl)hydrazine hydrochloride in the synthesis of triptan drugs
(2-Methoxyphenyl)hydrazine hydrochloride , along with other substituted phenylhydrazines, serves as a critical starting material in the synthesis of the indole core structure found in many triptan-class drugs. These medications are at the forefront of acute migraine treatment. The Fischer indole synthesis, a robust and versatile chemical reaction, is the primary method employed for constructing this essential heterocyclic motif. This application note provides a comprehensive overview, including detailed protocols and quantitative data, for researchers, scientists, and drug development professionals on the application of substituted phenylhydrazines in the synthesis of triptan drugs.
The Fischer Indole Synthesis: Mechanism and Application
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[2] This method is widely used in the pharmaceutical industry for the synthesis of various indole-containing active pharmaceutical ingredients (APIs), including the triptan family of antimigraine drugs.[1]
The choice of the substituted phenylhydrazine and the carbonyl compound determines the substitution pattern of the final indole product, allowing for the targeted synthesis of specific triptan molecules. While this compound can be used to synthesize a 7-methoxyindole core, the synthesis of commercially available triptans requires specifically substituted phenylhydrazine precursors.
Triptan Drugs: Mechanism of Action
Triptans exert their therapeutic effect by acting as selective agonists for serotonin 5-HT1B and 5-HT1D receptors.[3][4][5] Their mechanism of action involves three key pathways:
-
Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels by directly acting on vascular smooth muscle.[4][5]
-
Inhibition of Neuropeptide Release: They inhibit the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[3][4]
-
Inhibition of Pain Signal Transmission: Triptans reduce nociceptive transmission within the trigeminocervical complex in the brainstem and upper spinal cord.[3][4]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key hydrazine intermediates and a general procedure for the Fischer indole synthesis to produce a triptan core. It is important to note that the specific starting materials and reaction conditions will vary for each triptan.
Synthesis of Substituted Phenylhydrazine Hydrochlorides (General Procedure)
The synthesis of the required substituted phenylhydrazine hydrochlorides typically involves a two-step process: diazotization of the corresponding aniline derivative followed by reduction.
1. Diazotization of Substituted Aniline:
-
Dissolve the substituted aniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
2. Reduction of the Diazonium Salt:
-
In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid or sodium sulfite (Na2SO3) in water.
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated phenylhydrazine hydrochloride by filtration, wash with a cold solvent (e.g., water or ethanol), and dry under vacuum.
Fischer Indole Synthesis for Triptan Analogs (General Protocol)
This protocol describes a general procedure for the Fischer indole synthesis. The specific aldehyde or ketone and the acid catalyst may need to be optimized for each target triptan.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Appropriate aldehyde or ketone (e.g., 4,4-dimethoxy-N,N-dimethylbutylamine for a zolmitriptan-like core) (1.0-1.2 eq)
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or polyphosphoric acid)
-
Solvent (e.g., water, ethanol, or acetic acid)
Procedure:
-
Combine the substituted phenylhydrazine hydrochloride and the aldehyde or ketone in the chosen solvent.
-
Slowly add the acid catalyst to the mixture while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the addition of a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired triptan analog.
Quantitative Data for Triptan Synthesis
The following table summarizes representative yields and purity data for the synthesis of various triptan drugs as reported in the literature. It is important to note that these values can vary significantly depending on the specific reaction conditions and purification methods employed.
| Triptan | Starting Phenylhydrazine Derivative | Key Aldehyde/Ketone | Reported Yield (%) | Reported Purity (%) |
| Zolmitriptan | (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one | 4,4-Dimethoxy-N,N-dimethylbutylamine | ~60 (overall)[4] | >99.9 (HPLC)[4] |
| Sumatriptan | 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl | 4,4-Dimethoxy-N,N-dimethylbutanamine | ~30-50[6][7] | >99[6] |
| Rizatriptan | 4-Hydrazinophenylmethyl-1,2,4-triazole dihydrochloride | 4-N,N-Dimethylaminobutanal dimethylacetal | Not explicitly stated | Not explicitly stated |
| Frovatriptan | 4-Cyanophenylhydrazine hydrochloride | 4-Benzyloxy-cyclohexanone | Not explicitly stated | Not explicitly stated |
| Naratriptan | 2-(4-Hydrazinophenyl)-N-methylethanesulfonamide | 2-(1-Methylpiperidin-4-yl)acetaldehyde | Not explicitly stated | Not explicitly stated |
Conclusion
The Fischer indole synthesis remains a pivotal reaction in the production of triptan drugs. The versatility of this method allows for the synthesis of a wide array of indole derivatives by carefully selecting the appropriate substituted phenylhydrazine and carbonyl precursors. This application note provides a foundational understanding and practical protocols for researchers engaged in the synthesis and development of novel triptan-based therapeutics for the treatment of migraine. Further optimization of reaction conditions for each specific target molecule is encouraged to achieve the best possible yields and purity.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Triptan - Wikipedia [en.wikipedia.org]
- 5. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Enhanced Steroid Profiling by Mass Spectrometry Following Derivatization with Hydrazine Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroids is crucial in various fields, including clinical diagnostics, pharmaceutical research, and endocrinology. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for steroid analysis. However, many steroids exhibit poor ionization efficiency, limiting their detection at low physiological concentrations. Chemical derivatization with hydrazine reagents is a powerful strategy to overcome this limitation. This application note provides detailed protocols for the derivatization of steroids using various hydrazine reagents, enhancing their ionization and enabling sensitive and robust quantification by mass spectrometry.
Hydrazine reagents react with the ketone functional groups present in many steroids to form hydrazones. This derivatization introduces a readily ionizable or permanently charged moiety, significantly improving the signal response in mass spectrometry. This note details the use of common hydrazine reagents, including Girard's reagents (Girard P and Girard T) and 2-hydrazino-1-methylpyridine (HMP), for the analysis of androgens and corticosteroids.
Quantitative Data Summary
The following tables summarize the quantitative performance of different hydrazine derivatization methods for the analysis of various steroids by LC-MS/MS. These values are compiled from multiple studies and are presented to provide a comparative overview. Direct comparison should be made with caution as experimental conditions (instrumentation, matrix, etc.) may vary between studies.
Table 1: Performance of Girard's Reagent P (GP) Derivatization
| Steroid | Matrix | LLOQ (Lower Limit of Quantification) | Reference |
| Testosterone | Human Serum | 1 pg/mL | [1] |
| Androstenedione | Human Serum | Not specified | [2] |
| Dehydroepiandrosterone (DHEA) | Human Serum | Not specified | [2] |
| 17-hydroxyprogesterone | Dried Blood Spot | Not specified | [1] |
Table 2: Performance of Girard's Reagent T (GT) Derivatization
| Steroid | Matrix | LLOQ (Lower Limit of Quantification) | Sensitivity Improvement | Reference |
| Androstenedione | Plasma | Not specified | 10-fold | [1] |
| 17-hydroxyprogesterone | Plasma | Not specified | 10-fold | [1] |
| Cortisol | Plasma | Not specified | 10-fold | [1] |
Table 3: Performance of 2-Hydrazino-1-methylpyridine (HMP) Derivatization
| Steroid | Matrix | LLOQ (Lower Limit of Quantification) | On-Column Detection Limit | Reference |
| 5α-Dihydrotestosterone (DHT) | Human Plasma | ~34 pmol/L | 0.4 pg | [3][4] |
| Testosterone | Human Plasma | ~34 pmol/L | 0.4 pg | [3][4] |
| Androstenedione | Human Plasma | ~34 pmol/L | 0.4 pg | [3][4] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Steroids from Serum
This protocol describes a general procedure for the extraction of steroids from serum using a reversed-phase SPE cartridge, a common sample preparation step before derivatization.[5]
Materials:
-
Human serum samples
-
Internal standards (e.g., deuterated testosterone, DHEA)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Reversed-phase SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples to room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add the appropriate amount of internal standard solution.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the SPE cartridge by passing 3 mL of methanol through the sorbent. Do not allow the cartridge to dry.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the steroids from the cartridge with 3 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a solvent suitable for the subsequent derivatization step (e.g., 100 µL of methanol).
-
Protocol 2: Derivatization of Keto-Steroids with Girard's Reagent P (GP)
This protocol is adapted from a method for the analysis of androgens in human serum.[2][6]
Materials:
-
Extracted steroid sample (from Protocol 1)
-
Girard's Reagent P (GP) solution (1 mg/mL in water)
-
Acetic acid in methanol (10% v/v)
-
Nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Reconstitution for Derivatization:
-
Reconstitute the dried steroid extract in 200 µL of 10% acetic acid in methanol.
-
-
Derivatization Reaction:
-
Add 20 µL of Girard's Reagent P solution (1 mg/mL in water) to the reconstituted extract.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 10 minutes to ensure complete reaction.
-
-
Drying and Final Reconstitution:
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of a 50:50 mixture of methanol and water (or the initial mobile phase of the LC-MS/MS system).
-
Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: Derivatization of Keto-Steroids with 2-Hydrazino-1-methylpyridine (HMP)
This protocol is based on a method for the sensitive analysis of androgens in human plasma.[3][4]
Materials:
-
Extracted steroid sample (from Protocol 1)
-
2-Hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 1% v/v formic acid)
-
Methanol (LC-MS grade)
-
Nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Derivatization Reaction:
-
To the dried steroid extract, add 100 µL of the HMP solution.
-
Vortex for 10 seconds.
-
Incubate the mixture at 60°C for 15 minutes.
-
-
Quenching the Reaction:
-
Quench the reaction by adding 50 µL of methanol.
-
-
Drying and Final Reconstitution:
-
Evaporate the solvents under a gentle stream of nitrogen at 60°C.
-
Reconstitute the dried derivative in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution. The sample is now ready for analysis.
-
Visualizations
Reaction Mechanism: Derivatization of a Keto-Steroid with a Hydrazine Reagent
Caption: Formation of a steroid hydrazone derivative.
Experimental Workflow for LC-MS/MS Analysis of Derivatized Steroids
Caption: From sample to data analysis workflow.
Logical Relationship of Derivatization Benefits
Caption: How derivatization improves steroid analysis.
Conclusion
Derivatization of steroids with hydrazine reagents is a highly effective strategy to enhance the sensitivity and specificity of their analysis by mass spectrometry. The protocols provided in this application note offer robust methods for the preparation and derivatization of steroids from biological matrices. By introducing a readily ionizable or permanently charged group, these derivatization techniques enable the accurate quantification of low-abundance steroids, which is essential for a wide range of research and clinical applications. The choice of the specific hydrazine reagent may depend on the target steroid, the matrix, and the desired analytical performance. Researchers are encouraged to optimize the presented protocols for their specific applications to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
Application Notes and Protocols for the Laboratory Synthesis of (2-methoxyphenyl)hydrazine hydrochloride
Abstract
This document provides a detailed, step-by-step protocol for the laboratory synthesis of (2-methoxyphenyl)hydrazine hydrochloride. The synthesis is a two-step process commencing with the diazotization of 2-methoxyaniline (o-anisidine), followed by the reduction of the intermediate diazonium salt using sodium sulfite. This protocol is intended for use by trained chemistry professionals in a controlled laboratory setting. All quantitative data regarding reactants, intermediates, and the final product are summarized in tables. Additionally, a visual representation of the experimental workflow and the chemical reaction pathway are provided using Graphviz diagrams.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals, most notably in the Fischer indole synthesis.[1] The reliable synthesis of this compound in high purity is crucial for the success of subsequent reactions. The described method involves the conversion of the primary aromatic amine, 2-methoxyaniline, into a diazonium salt, which is then reduced to the corresponding hydrazine derivative.[2][3][4] This protocol offers a robust and reproducible procedure for obtaining this compound on a laboratory scale.
Physicochemical and Safety Data
A comprehensive understanding of the properties and hazards of all chemicals is essential for safe and effective execution of this protocol.
Table 1: Properties and Safety Information of Reactants and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 2-Methoxyaniline (o-Anisidine) | 90-04-0 | C₇H₉NO | 123.15 | Toxic, Potential Carcinogen[5] |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Toxic |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive |
| Sodium Sulfite | 7757-83-7 | Na₂SO₃ | 126.04 | Irritant |
| This compound | 6971-45-5 | C₇H₁₁ClN₂O | 174.63 | Irritant[6] |
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
-
2-Methoxyaniline is a suspected carcinogen and is toxic; avoid inhalation and skin contact.[5]
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
The diazotization reaction is exothermic and requires strict temperature control to prevent the formation of hazardous and unstable side products.
Experimental Protocol
3.1. Materials and Reagents:
-
2-Methoxyaniline (o-Anisidine) (98% purity or higher)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
-
500 mL three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
3.2. Step 1: Diazotization of 2-Methoxyaniline
This step involves the conversion of 2-methoxyaniline to 2-methoxybenzenediazonium chloride.
-
In a 500 mL three-necked round-bottom flask equipped with a stirrer and a thermometer, combine 20.14 g (0.16 mol) of 2-methoxyaniline and 86 g of deionized water.[2]
-
While stirring, slowly add 33.5 mL (0.40 mol) of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of 11.6 g (0.17 mol) of sodium nitrite in 30 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2-methoxyaniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 1 hour.[2]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 2-methoxybenzenediazonium chloride intermediate and should be used immediately in the next step.
3.3. Step 2: Reduction of the Diazonium Salt
This step reduces the diazonium salt to form the desired hydrazine hydrochloride.
-
In a separate large beaker (e.g., 1 L), prepare a solution of 45.4 g (0.36 mol) of sodium sulfite in 200 mL of deionized water.
-
Cool this sodium sulfite solution to 5-10 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70 °C for 1 hour.[2]
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to approximately 5 °C.
-
Slowly add concentrated hydrochloric acid to the mixture until it is strongly acidic (pH ~1). This will precipitate the this compound.[3]
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
3.4. Work-up and Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold water to remove any inorganic salts.
-
Further wash the product with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
Table 2: Typical Yield and Characterization Data
| Parameter | Value |
| Theoretical Yield | 27.94 g |
| Typical Actual Yield | 22-25 g (80-90%) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~160-165 °C (decomposes)[7] |
| ¹H NMR (DMSO-d₆) | δ 10.08 (br s, 3H), 6.99 (d, 1H), 6.88 (d, 2H), 3.69 (s, 3H)[7] |
| ¹³C NMR (DMSO-d₆) | δ 154.7, 138.8, 117.3, 114.3, 55.3[7] |
Visualizations
4.1. Reaction Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 5. o-Anisidine - Wikipedia [en.wikipedia.org]
- 6. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Application of (2-methoxyphenyl)hydrazine hydrochloride in Fine Chemical Manufacturing: Application Notes and Protocols
(2-methoxyphenyl)hydrazine hydrochloride is a versatile reagent and building block in the fine chemical industry, playing a crucial role in the synthesis of a variety of heterocyclic compounds. Its utility is most prominently featured in the preparation of indoles, pyrazoles, and azo compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Fischer Indole Synthesis: A Gateway to Substituted Indoles
The Fischer indole synthesis is a classic and widely used method for the preparation of indole derivatives.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone.[1] this compound is a valuable precursor for the synthesis of 7-methoxyindole derivatives, which are present in various biologically active compounds.
A noteworthy characteristic of using (2-methoxyphenyl)hydrazine is the potential for the formation of both the expected "normal" product and an "abnormal" product, depending on the reaction conditions and the carbonyl partner. This is particularly evident in the reaction with ethyl pyruvate, where cyclization can occur with concomitant loss of the methoxy group and introduction of a substituent from the reaction medium.[1]
Quantitative Data for Fischer Indole Synthesis
| Carbonyl Compound | Product(s) | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl pyruvate | Ethyl 7-methoxyindole-2-carboxylate (Normal) | Saturated HCl in Ethanol | Low | [1] |
| Ethyl pyruvate | Ethyl 6-chloroindole-2-carboxylate (Abnormal) | Saturated HCl in Ethanol | Main Product | [1] |
| Ethyl pyruvate | Ethyl 6-ethoxyindole-2-carboxylate (Abnormal) | Saturated HCl in Ethanol | Minor Product | [1] |
Experimental Protocol: Fischer Indole Synthesis of Ethyl 7-methoxyindole-2-carboxylate and Ethyl 6-chloroindole-2-carboxylate
Materials:
-
This compound
-
Ethyl pyruvate
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Hydrazone (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ethyl pyruvate (1.1 eq) in anhydrous ethanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding phenylhydrazone.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid (to saturate the ethanol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the different indole derivatives.
Signaling Pathway Diagram
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals due to their diverse biological activities.[2] A common and effective method for synthesizing pyrazoles is the condensation reaction of a hydrazine with a β-dicarbonyl compound, such as a β-ketoester. This compound can be employed in this reaction to produce 1-(2-methoxyphenyl)-substituted pyrazole derivatives.
Quantitative Data for Pyrazole Synthesis
| β-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) |
| Ethyl acetoacetate | 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Acetic Acid/Ethanol | Good to Excellent |
| Diethyl malonate | 1-(2-methoxyphenyl)pyrazolidine-3,5-dione | Acetic Acid/Ethanol | Moderate to Good |
Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Add ethyl acetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone derivative.
Reaction Pathway Diagram
Synthesis of Azo Dyes
Azo dyes are a large class of organic colorants characterized by the presence of the azo group (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine (or hydrazine) followed by coupling with an electron-rich coupling agent. (2-methoxyphenyl)hydrazine can be diazotized to form a diazonium salt, which can then be coupled with various aromatic compounds to produce a range of colored dyes.
Experimental Protocol: Synthesis of an Azo Dye from this compound
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
A coupling agent (e.g., 2-naphthol, phenol, or an aniline derivative)
-
Sodium hydroxide
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) to the hydrazine solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
Isolation: Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Abnormal Product Formation in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer indole synthesis, with a focus on the formation of abnormal products.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your Fischer indole synthesis experiments.
Problem 1: Formation of Regioisomers with Unsymmetrical Ketones
Symptom: You are using an unsymmetrical ketone and obtaining a mixture of two or more isomeric indole products, leading to difficult purification and reduced yield of the desired product.
Cause: The formation of regioisomers arises from the non-selective formation of the two possible enamine intermediates from the unsymmetrical ketone. The reaction conditions, particularly the acid catalyst and temperature, play a crucial role in determining the ratio of these isomers. Weaker acids and lower temperatures often favor the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamic product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Solutions:
-
Catalyst Selection for Regiocontrol: The choice of acid catalyst is critical in directing the regioselectivity.[1]
-
Eaton's Reagent (P₂O₅/MeSO₃H): This reagent has been shown to provide excellent regiocontrol, particularly for the formation of 3-unsubstituted indoles from methyl ketones.[2][3] The harshness of the reagent can sometimes lead to decomposition, but this can be mitigated by dilution with solvents like sulfolane or dichloromethane.[2]
-
-
Temperature and Solvent Optimization:
-
Systematically vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
-
The choice of solvent can also influence the isomer ratio.[4] Experiment with different solvents, such as polar aprotic (e.g., DMSO, acetic acid) or non-polar options, to find the optimal conditions for your specific substrate.
-
-
Purification of Regioisomers:
-
Column Chromatography: This is the most common method for separating indole regioisomers. A long column with a high surface area stationary phase (e.g., silica gel 100-200 mesh) can improve separation.[5] Experiment with different solvent systems (eluents) to achieve optimal separation.
-
Protection-Deprotection Strategy: If direct separation is challenging, consider protecting the indole nitrogen (e.g., as a BOC derivative), which can alter the polarity and improve chromatographic separation. The protecting group can then be removed in a subsequent step.[6]
-
Experimental Protocol: Regioselective Synthesis using Eaton's Reagent
This protocol is adapted for the synthesis of 3-unsubstituted indoles from methyl ketones.
Materials:
-
Arylhydrazine
-
Methyl ketone
-
Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (CH₂Cl₂) or Sulfolane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the arylhydrazine (1 equivalent) and the methyl ketone (1.1 equivalents) in dichloromethane or sulfolane.
-
Addition of Eaton's Reagent: Slowly add Eaton's Reagent (2-3 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired 3-unsubstituted indole.
Problem 2: Formation of Fused Indoline Ring Systems ("Interrupted" Fischer Indolization)
Symptom: Instead of the expected indole, you isolate a fused indoline product, such as a furoindoline or a pyrrolidinoindoline.
Cause: This "abnormal" product formation is known as the interrupted Fischer indolization . It occurs when the intermediate formed after the[7][7]-sigmatropic rearrangement undergoes an intramolecular cyclization before the elimination of ammonia. This pathway is favored when using α,α'-disubstituted aldehydes or ketones as starting materials.[5][8]
Reaction Pathway:
Caption: Normal vs. Interrupted Fischer Indole Synthesis Pathways.
Solution: This pathway can be exploited for the synthesis of valuable fused indoline scaffolds. If this is not the desired product, you must change your starting carbonyl compound to one that is not α,α'-disubstituted.
Experimental Protocol: Synthesis of a Furoindoline via Interrupted Fischer Indolization
This protocol describes the synthesis of a furoindoline from a lactol (a cyclic hemiacetal), which serves as a latent α,α'-disubstituted aldehyde.[2][6]
Materials:
-
Lactol (e.g., 3-methyltetrahydrofuran-2-ol)
-
Phenylhydrazine
-
Acetic acid
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the lactol (1 equivalent) in a 1:1 mixture of acetic acid and water.[2]
-
Addition of Hydrazine: Add phenylhydrazine (1 equivalent) to the solution.[2]
-
Heating: Heat the reaction mixture to 60 °C and monitor by TLC.[2]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.[2]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude furoindoline product.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Problem 3: Formation of Aldol Condensation Byproducts
Symptom: Your TLC shows multiple spots, and after purification, you identify byproducts resulting from the self-condensation of your aldehyde or ketone starting material.
Cause: The acidic conditions of the Fischer indole synthesis can also catalyze aldol condensation reactions, especially with enolizable aldehydes and ketones.[7]
Solutions:
-
Use a Non-Enolizable Carbonyl: If your synthesis allows, use a carbonyl compound that cannot enolize (e.g., benzaldehyde, formaldehyde).
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the aldol condensation pathway.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of byproducts.
-
-
One-Pot Procedure: A one-pot procedure, where the hydrazone is formed in situ without isolation, can sometimes minimize side reactions by keeping the concentration of the free carbonyl compound low.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield is very low. What should I check first?
A1: Low or no yield can be due to several factors:
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can significantly inhibit the reaction.[7]
-
Stability of Hydrazone: The intermediate hydrazone may be unstable. Consider forming it in situ under milder conditions.[7]
-
Reaction Conditions: The Fischer indole synthesis is sensitive to acid strength and temperature. Optimize these parameters for your specific substrates.[7]
-
Substituent Effects: Electron-withdrawing groups on the arylhydrazine can deactivate the ring and hinder the reaction. Conversely, electron-donating groups can sometimes lead to side reactions like N-N bond cleavage.[7]
Q2: I am observing a persistent enamine intermediate in my reaction mixture. How can I drive the reaction to completion?
A2: The conversion of the enamine to the indole is a key step. If it is stalling:
-
Increase Acidity: A stronger acid catalyst or a higher concentration of the current acid may be required to facilitate the[7][7]-sigmatropic rearrangement.
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for the rearrangement.
-
Water Scavenging: The presence of water can sometimes hinder the reaction. Using a dehydrating agent or a solvent that allows for azeotropic removal of water might be beneficial.
Q3: My purified indole product is colored. What is the cause and how can I prevent it?
A3: Indoles can be susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Inert Atmosphere: Run the reaction and perform the work-up under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Rapid Work-up: Neutralize the acid catalyst promptly after the reaction is complete, as prolonged exposure to acid can promote decomposition and color formation.
-
Purification: Charcoal treatment of a solution of the crude product can sometimes help to remove colored impurities before final purification by chromatography or recrystallization.[6]
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of Phenylhydrazine with Methyl Ethyl Ketone
| Acid Catalyst | Product Ratio (2,3-dimethylindole : 3-methyl-2-ethylindole) |
| 90% (w/w) H₃PO₄ | Primarily 3-methyl-2-ethylindole |
| 30% (w/w) H₂SO₄ | Primarily 3-methyl-2-ethylindole |
| 83% (w/w) P₂O₅ in H₂O | 2,3-dimethylindole is the major product |
| 70% (w/w) H₂SO₄ | 2,3-dimethylindole is the major product |
Data adapted from Palmer, B. A., and J. M. Harris. Journal of the Chemical Society B: Physical Organic (1969): 549-554.[1]
This data illustrates that stronger acid systems tend to favor the formation of the more substituted indole (2,3-dimethylindole), which is the thermodynamic product.
Mandatory Visualizations
Caption: Standard mechanism of the Fischer indole synthesis.
Caption: Logical relationships in troubleshooting the Fischer indole synthesis.
References
- 1. An Interrupted Fischer Indolization Approach Toward the Akuammiline Alkaloids | Semantic Scholar [semanticscholar.org]
- 2. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
How to prevent side reactions with 2-methoxyphenylhydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during experiments involving 2-methoxyphenylhydrazones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and handling of 2-methoxyphenylhydrazones?
A1: The primary side reactions include hydrolysis, azine formation, and oxidative degradation. Hydrolysis, the cleavage of the C=N bond, is often catalyzed by strong acids.[1] Azine formation occurs when the hydrazone reacts with a second equivalent of the carbonyl compound, which is more likely with an excess of the carbonyl reagent or prolonged heating.[1] Additionally, 2-methoxyphenylhydrazones can degrade upon exposure to air and light, particularly if residual acid or base is present.[1]
Q2: My 2-methoxyphenylhydrazone is degrading during storage. How can I prevent this?
A2: To ensure stability, purified 2-methoxyphenylhydrazones should be stored under an inert atmosphere, such as nitrogen or argon, and protected from light.[1] It is also recommended to store them at low temperatures. Any residual acid or base from the synthesis can catalyze degradation and should be removed during workup and purification.[1]
Q3: During hydrazone formation, I'm observing a low yield of the desired product. What are the likely causes and solutions?
A3: A low yield can stem from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A catalytic amount of acid, like a few drops of acetic acid, can help accelerate the reaction.[1]
-
Product Hydrolysis: Maintain the pH of the reaction mixture between 4 and 6.[1] During the workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid.[1]
-
Azine Formation: To minimize this side reaction, use a slight excess (1.1-1.2 equivalents) of 2-methoxyphenylhydrazine. Alternatively, add the carbonyl compound slowly to the hydrazine solution.[1]
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a common application for 2-methoxyphenylhydrazones, but it is prone to specific side reactions, particularly the formation of unexpected products.
Issue 1: Formation of a chlorinated indole instead of the expected 7-methoxyindole.
-
Possible Cause: This is a known "abnormal" reaction when using hydrogen chloride in ethanol (HCl/EtOH) as the acid catalyst with 2-methoxyphenylhydrazones.[2][3] The reaction proceeds via an unusual cyclization pathway on the same side as the methoxy group, leading to a chlorinated product.[3]
-
Troubleshooting Steps:
-
Change the Acid Catalyst: Avoid using HCl in ethanol. Alternative Brønsted acids or Lewis acids can be employed.[4] However, be aware that different catalysts can lead to different product distributions (see Table 1).
-
Solvent Modification: The choice of solvent can influence the reaction outcome. Acetic acid is another commonly used solvent and catalyst in Fischer indole synthesis.[4]
-
Issue 2: Low yield of the desired indole product and formation of multiple byproducts.
-
Possible Cause: The Fischer indole synthesis is sensitive to the choice of acid catalyst and reaction conditions.[4] Electron-donating groups, like the methoxy group, can in some cases lead to N-N bond cleavage, which competes with the desired cyclization.[5]
-
Troubleshooting Steps:
-
Catalyst Screening: The selection of the acid catalyst is critical.[4] A screening of different Brønsted acids (e.g., H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂) should be performed to find the optimal conditions for your specific substrate.[4]
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote side reactions.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to avoid unwanted side reactions with other functional groups in the molecule.[6]
-
Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis of Ethyl Pyruvate 2-methoxyphenylhydrazone (5)
| Catalyst System | Main Product | Other Products | Total Yield | Reference |
| Sat. HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (7) | Ethyl 7-methoxyindole-2-carboxylate (6) | Moderate | [3] |
| ZnCl₂/AcOH | 5-chloroindole (13) | Ethyl 7-methoxyindole-2-carboxylate (6) | Low | [3] |
Experimental Protocols
General Procedure for the Synthesis of 2-Methoxyphenylhydrazone
-
Dissolve 2-methoxyphenylhydrazine (or its hydrochloride salt) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1.0 equivalent) to the solution.
-
If starting with the hydrochloride salt, a base may be needed to liberate the free hydrazine. A catalytic amount of acetic acid can be added to promote the reaction.[1]
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydrazone.
-
Purify the product by column chromatography or recrystallization.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Synthesis of 7-Methoxyindole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-methoxyindole-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-methoxyindole-2-carboxylate, particularly via the Fischer indole synthesis, a widely used method for preparing indole derivatives.[1][2][3][4]
Issue 1: Low Yield of the Desired 7-Methoxyindole-2-carboxylate
-
Question: My Fischer indole synthesis is resulting in a very low yield of the target compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of 7-methoxyindole-2-carboxylate can stem from several factors. A primary concern is the formation of an abnormal byproduct, particularly when using certain acid catalysts like HCl in ethanol.[1] This side reaction involves cyclization on the methoxy-substituted side of the phenylhydrazone, leading to undesired products.[1] To enhance the yield of the desired product, consider the following:
-
Catalyst Selection: The choice of acid catalyst is critical.[5] While Brønsted acids like HCl and H₂SO₄ are common, they can sometimes promote side reactions.[2] Experiment with Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA).[2][5]
-
Reaction Conditions: Optimize the reaction temperature and time. The Fischer indole synthesis often requires heating.[1] A systematic variation of these parameters can help maximize the formation of the desired indole.
-
Starting Material Purity: Ensure the purity of your starting materials, the substituted phenylhydrazine and the pyruvate ester. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Issue 2: Formation of an Unexpected Side Product (e.g., 6-chloroindole derivative)
-
Question: I have identified a significant amount of an unexpected chlorinated indole in my reaction mixture. Why is this happening and how can I prevent it?
-
Answer: The formation of a chlorinated byproduct, such as ethyl 6-chloroindole-2-carboxylate, is a known issue when using hydrochloric acid (HCl) as the catalyst in an alcohol solvent like ethanol for the Fischer indole synthesis of 7-methoxyindole-2-carboxylate.[1] This "abnormal" reaction occurs due to a competing cyclization pathway.[1]
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure 7-methoxyindole-2-carboxylate from the crude reaction mixture. What purification techniques are most effective?
-
Answer: Purifying indole derivatives can be challenging due to the presence of starting materials, byproducts, and decomposition products.
-
Column Chromatography: This is a standard and effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can significantly improve its purity.
-
Extraction: Liquid-liquid extraction can be used to remove acid catalysts and water-soluble impurities after the reaction is complete. Washing the organic layer with a mild base (like sodium bicarbonate solution) followed by brine is a common practice.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-methoxyindole-2-carboxylate?
A1: The Fischer indole synthesis is one of the oldest and most convenient methods for preparing indole compounds, including 7-methoxyindole-2-carboxylate.[1][2] The reaction involves treating a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]
Q2: Are there alternative synthetic routes to 7-methoxyindole-2-carboxylate?
A2: Yes, while the Fischer indole synthesis is common, other methods can be employed. These can include multi-step syntheses starting from appropriately substituted anilines or nitrobenzenes.[7][8] For instance, a plausible route could begin with 2-amino-3-methoxybenzoic acid.[8]
Q3: How does the methoxy group at the 7-position affect the synthesis?
A3: The methoxy group is an electron-donating group, which influences the electronic properties of the indole ring and its reactivity.[7][9] In the context of the Fischer indole synthesis, the methoxy group at the 2-position of the phenylhydrazone can direct the cyclization in an "abnormal" way, leading to undesired products, especially with certain catalysts.[1]
Q4: What kind of yields can I expect for the synthesis of 7-methoxyindole-2-carboxylate and related compounds?
A4: Yields can vary significantly depending on the synthetic route and reaction conditions. For a related compound, methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, a 64% yield was achieved via a Fischer indole synthesis step.[5] In a multi-step synthesis for a different indole derivative, an overall yield of 88% was reported over three steps.[10] Amide coupling reactions involving indole carboxylic acids can proceed with very high yields, sometimes up to 99%.[11]
Quantitative Data Summary
The following table summarizes yields from various synthetic steps for indole derivatives, providing a reference for expected outcomes.
| Product | Synthetic Step | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | Fischer Indole Synthesis | Polyphosphoric acid | Xylene | 64 | [5] |
| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | 3-Step Synthesis (N-alkylation, trichloroacetylation, hydrolysis) | - | - | 88 (overall) | [10] |
| 5-Methoxyindole-2-carboxamide derivative | Amide Coupling | EDC·HCl/HOBt/DIPEA | - | 99 | [11] |
| Chromone ester | Step 1 of a 3-step synthesis | - | - | 70-80 | [12] |
| Chromone carboxylic acid | Step 2 of a 3-step synthesis | - | - | 80-90 | [12] |
| Chromone carboxamide | Step 3 of a 3-step synthesis | - | - | 60-75 | [12] |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of Ethyl 7-methoxyindole-2-carboxylate (Illustrative Protocol)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.[1][2] Researchers should optimize conditions for their specific setup.
Materials:
-
Ethyl pyruvate 2-methoxyphenylhydrazone
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂))
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pyruvate 2-methoxyphenylhydrazone in the anhydrous solvent.
-
Add the acid catalyst (e.g., PPA, typically in excess by weight) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 7-methoxyindole-2-carboxylate.
Visualizations
Caption: Fischer Indole Synthesis Pathway for 7-Methoxyindole-2-carboxylate.
Caption: Troubleshooting Workflow for Low Yield Synthesis.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimization of Catalyst Concentration for Fischer Indolization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for Fischer indolization reactions.
Troubleshooting Guide
Encountering challenges during your Fischer indolization? This guide addresses common issues related to catalyst concentration and other reaction parameters.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical for the reaction's success.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3][4][5] | Screen Catalysts: Test a variety of both Brønsted and Lewis acids to identify the most effective one for your specific substrates.[6] For sensitive substrates, milder catalysts like acetic acid may be beneficial.[3] Optimize Concentration: Systematically vary the catalyst loading to find the optimal concentration. Insufficient catalyst can lead to incomplete conversion, while excessive amounts can cause degradation of starting materials or products.[1][6] |
| Inappropriate Reaction Temperature or Time: The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can lead to decomposition.[1][3] | Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time and temperature.[1] Consider Microwave Synthesis: Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1][7] | |
| Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to side reactions and lower the yield.[1] | Purify Reagents: Use freshly distilled or recrystallized starting materials to minimize impurities.[1] | |
| Formation of Side Products | Incorrect Acid Strength or Concentration: The acidity of the reaction medium can influence the formation of byproducts, such as aldol condensation or Friedel-Crafts products.[3] | Adjust Acidity: Fine-tuning the catalyst type and concentration can minimize the formation of side products.[3] A weakly acidic medium may be favorable in some cases.[3] |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | Optimize Temperature: Carefully control and optimize the reaction temperature. In some instances, a specific temperature, like 80°C, has been found to be optimal.[3] | |
| Reaction Not Proceeding to Completion | Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed.[1] | Increase Catalyst Loading: Ensure a sufficient amount of a suitable acid catalyst is used.[1] |
| Low Reaction Temperature: The key[2][2]-sigmatropic rearrangement step often has a high activation energy and may require higher temperatures.[1] | Increase Temperature Cautiously: Gradually increase the reaction temperature while monitoring for any signs of decomposition.[1] | |
| Electron-Withdrawing Groups: Substituents on the phenylhydrazine ring can deactivate it and hinder the reaction.[3] | Use Harsher Conditions: For phenylhydrazines with strong electron-withdrawing groups, stronger acids or higher temperatures may be necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the catalyst in the Fischer indolization reaction?
A1: The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis. It facilitates the initial condensation of the arylhydrazine and the carbonyl compound to form the phenylhydrazone, protonates the hydrazone to enable tautomerization to the enamine intermediate, and catalyzes the key[2][2]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the final indole ring.[2][4][8]
Q2: Which type of acid catalyst is better, Brønsted or Lewis acids?
A2: Both Brønsted and Lewis acids can be effective catalysts for the Fischer indolization, and the optimal choice is highly dependent on the specific substrates.[2][4][5] It is often recommended to screen a selection of both types of acids to determine the most suitable one for a particular reaction.[3] Polyphosphoric acid (PPA) is a frequently used and effective catalyst.[1]
Q3: How do I start optimizing the catalyst concentration?
A3: A good starting point is to use conditions reported in the literature for similar substrates.[3] You can then perform a series of small-scale experiments, systematically varying the molar ratio of the catalyst to the limiting reagent. Monitoring the reaction progress and yield for each concentration will help identify the optimal loading.
Q4: Can the solvent affect the catalyst's performance?
A4: Yes, the choice of solvent can significantly influence the reaction rate and yield.[1] Solvents like glacial acetic acid can also act as a co-catalyst.[3] Common solvents include ethanol, toluene, and dimethylformamide (DMF).[9] In some cases, running the reaction neat (without a solvent) can be effective.[1]
Q5: Are there any alternatives to traditional acid catalysts?
A5: Yes, recent research has explored greener and more sustainable alternatives, including the use of solid acid catalysts like zeolites and montmorillonite clays, which can be recycled.[10] Mechanochemical methods, which reduce or eliminate the need for solvents, have also been developed.[10]
Data Presentation: Catalyst Concentration and Yield
The following table summarizes quantitative data from various Fischer indolization reactions, highlighting the impact of different catalysts and their concentrations on the final product yield.
| Arylhydrazine | Carbonyl Compound | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Solvent/Catalyst | Acetic Acid | Reflux | 1 | Not specified | [3] |
| p-Tolylhydrazine hydrochloride | Propiophenone | NaHSO₄ | Not specified | None (mechanochemical) | - | 5 | 46 | [10] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | Not specified | None | 150-160 | 0.25 | Not specified | [1] |
| Arylhydrazine hydrochloride | Ketone | p-TSA | Not specified | THF | 150 (microwave) | 0.17 | Not specified | [9] |
| Phenylhydrazine | Hemiaminal | 1:1 H₂O/AcOH | Solvent/Catalyst | H₂O/AcOH | 100 | Not specified | 88 | [11] |
| Phenylhydrazine | Latent Aldehyde | H₂SO₄ | Not specified | Not specified | Not specified | Not specified | 87 | [11] |
Note: "Not specified" indicates that the specific quantitative value was not provided in the cited source.
Experimental Protocols
General Protocol for Optimization of Catalyst Concentration in Fischer Indolization:
-
Hydrazone Formation (Optional One-Pot Procedure):
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In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) if not already the solvent.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
-
Catalyst Screening and Optimization:
-
Prepare a series of reaction vessels.
-
To each vessel containing the pre-formed hydrazone (or the initial mixture for a one-pot reaction), add the chosen acid catalyst (e.g., ZnCl₂, p-TSA, PPA) at varying concentrations (e.g., 5 mol%, 10 mol%, 20 mol%, etc.).
-
Heat the reactions to the desired temperature (e.g., 80-160°C, or reflux) and monitor the progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.[3]
-
Alternatively, neutralize the acid carefully and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
The crude product can then be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Workflow for optimizing catalyst concentration in Fischer indolization.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of (2-methoxyphenyl)hydrazine hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of (2-methoxyphenyl)hydrazine hydrochloride in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound and its solutions?
A1: Solid this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light and moisture. Solutions are generally less stable and should be prepared fresh whenever possible. If short-term storage of a solution is necessary, it should be kept at 2-8°C in a tightly sealed, light-protected container, and the headspace should be purged with an inert gas.
Q2: My this compound solution has turned pink/brown. Is it still usable?
A2: The development of a pink, red, or brown color often indicates oxidation and degradation of the hydrazine compound.[1] While minor color changes might not significantly impact every application, for sensitive reactions like the Fischer indole synthesis, using a discolored solution is not recommended as it can lead to lower yields and the formation of impurities. The purity of starting materials is crucial for successful synthesis.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in water.[3] For organic reactions, solvents such as ethanol, tetrahydrofuran (THF), and acetic acid are commonly used, depending on the specific reaction conditions.[2][4] The choice of solvent can influence the stability of the compound, with protic solvents potentially participating in degradation pathways.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Generally, hydrazine derivatives are more stable in acidic conditions and less stable in neutral or alkaline solutions where they are more susceptible to oxidation.[5][6] The hydrochloride salt form itself contributes to a more stable acidic environment. For applications requiring a neutral or basic pH, the free base can be generated in situ, but it is important to be aware of its reduced stability.[1]
Q5: Can I use this compound directly in a Fischer indole synthesis?
A5: Yes, the hydrochloride salt is commonly used directly in the Fischer indole synthesis, often with an acid catalyst like hydrochloric acid, sulfuric acid, or a Lewis acid.[7] The acidic conditions of the reaction are generally favorable for the stability of the hydrazine. However, the choice and concentration of the acid catalyst are critical and may need to be optimized for specific substrates to avoid degradation and side reactions.[2][8]
Troubleshooting Guides
Issue 1: Low Yield or Failed Fischer Indole Synthesis
Low yields in a Fischer indole synthesis can often be traced back to the stability and purity of the this compound solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts can be due to degradation of the starting material or side reactions.
Factors Leading to Byproduct Formation:
Caption: Factors influencing the stability of (2-methoxyphenyl)hydrazine HCl.
Quantitative Data Summary
| Factor | Condition | Expected Impact on Stability | Recommendation |
| pH | Neutral to Alkaline (pH > 7) | Significant decrease in stability | Maintain acidic conditions; prepare fresh if pH adjustment is needed. |
| Acidic (pH < 7) | Relatively stable | Use the hydrochloride salt directly in acidic reaction media. | |
| Temperature | Elevated (> 25°C) | Increased rate of degradation | Prepare solutions at room temperature and store refrigerated if necessary. |
| Refrigerated (2-8°C) | Slowed degradation | Recommended for short-term storage of solutions. | |
| Light | UV or ambient light exposure | Potential for accelerated degradation | Protect solutions from light using amber vials or by wrapping containers. |
| Atmosphere | Presence of Oxygen (Air) | Oxidation and decomposition | Degas solvents and store solutions under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for Immediate Use
-
Materials: this compound, desired solvent (e.g., ethanol, deionized water), volumetric flask, inert gas source (N₂ or Ar).
-
Procedure:
-
Bring the sealed container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the solid in a clean, dry weighing boat.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of the degassed solvent to dissolve the solid, swirling gently.
-
Once dissolved, dilute to the final volume with the degassed solvent.
-
Purge the headspace of the flask with an inert gas before stoppering.
-
Use the solution immediately for best results.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method that should be validated for specific experimental needs.
Workflow for Stability Study:
Caption: General workflow for conducting a stability study.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or phosphoric acid) is a common starting point for hydrazine derivatives.[12] A possible gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210 nm or 280 nm. The optimal wavelength should be determined by running a UV scan of the compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study (Method Validation):
To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed. This involves intentionally degrading the this compound under various stress conditions to produce its degradation products.[9]
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photodegradation: Expose the solution to UV light.
The HPLC method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak of the parent compound, this compound. This ensures that any decrease in the parent compound's peak area is due to degradation and not co-elution with other substances.
References
- 1. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Products from (2-methoxyphenyl)hydrazine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (2-methoxyphenyl)hydrazine hydrochloride. The primary focus is on products from the Fischer indole synthesis, which commonly yields 7-methoxyindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common techniques are column chromatography, recrystallization, and liquid-liquid extraction.[1]
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Liquid-Liquid Extraction: Used as an initial workup step to remove acidic or basic impurities. For instance, washing the organic layer with a mild acid (e.g., 1M HCl) can remove unreacted basic hydrazine starting material.[1]
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Column Chromatography: The most prevalent method for separating the desired indole from impurities like unreacted starting materials, isomeric products, and other side-products.[1] Both silica gel and alumina can be used as the stationary phase.
-
Recrystallization: An excellent method for obtaining highly pure solid material, provided the crude product has a purity of over 85-90%.[1]
Q2: My 7-methoxyindole product is degrading during silica gel column chromatography, resulting in colored fractions (pink, brown, or purple). What is happening and how can I prevent it?
A2: Indoles, particularly electron-rich derivatives like 7-methoxyindoles, are often sensitive to the acidic nature of standard silica gel.[1] This can lead to degradation or polymerization on the column. Oxidation due to air exposure can also cause discoloration.[1]
To prevent degradation:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by flushing the packed column with your eluent containing 1-3% triethylamine (TEA) before loading your sample.[2] Continue to use 0.5-1% TEA in the eluent throughout the purification.[1]
-
Use an Alternative Stationary Phase: Neutral or basic alumina is a good alternative for acid-sensitive compounds.[1]
-
Work Efficiently: Do not let the crude product sit on the column for an extended period. Prepare everything in advance to run the chromatography as quickly as possible.[1]
-
Use an Inert Atmosphere: If the compound is highly sensitive to oxidation, running the column under a nitrogen or argon atmosphere can be beneficial.[1]
Q3: I've observed streaking or tailing of my compound on the TLC plate and column. What causes this and how can I fix it?
A3: Streaking is often caused by strong interactions between basic compounds, like indoles, and the acidic silanol groups on the silica gel surface.[3] Other causes include column overloading or an improperly packed column.[3]
Solutions include:
-
Add a Basic Modifier: Add a small amount of a base like triethylamine (typically 0.1-2%) to your mobile phase to neutralize the acidic sites on the silica.[3]
-
Reduce Sample Load: A general guideline is to use a silica-to-sample weight ratio of 50:1 to 100:1 for challenging separations.[3]
-
Change the Stationary Phase: Consider using neutral alumina or a deactivated silica gel.[3]
Q4: My Fischer indole synthesis produced isomeric products with very similar Rf values. How can I separate them?
A4: Separating regioisomers is a common challenge in Fischer indole synthesis when using unsymmetrical ketones.[1] Their similar structures lead to nearly identical behavior on silica gel.
Strategies for separation include:
-
Optimize Column Chromatography: Use a very slow, shallow gradient of the polar solvent during elution to maximize separation.[1]
-
Change the Solvent System: If a standard hexane/ethyl acetate system fails, try a different system with different selectivities, such as dichloromethane/methanol or toluene/acetone.[1]
-
Fractional Recrystallization: This technique can sometimes be effective if a suitable solvent system can be found.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of products from this compound reactions.
Issue 1: Low Purity of Crude Product After Initial Workup
-
Question: My TLC of the crude reaction mixture shows multiple spots, including some close to my product's expected Rf. What are the likely impurities?
-
Answer: Multiple spots are common and likely consist of:
-
Unreacted this compound: This starting material is polar and will typically have a low Rf value.
-
Unreacted Aldehyde or Ketone: The Rf will vary depending on its structure.
-
Isomeric Indole Products: If an unsymmetrical ketone was used, you might have formed two regioisomers which often have very similar Rf values.
-
Polymerized or Oxidized Material: These are often colored and may appear as a streak or a spot at the baseline on the TLC plate.[1]
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
-
Question: I am having trouble finding a suitable solvent for recrystallization, or the yield is very low. What should I do?
-
Answer:
-
No Crystals Form Upon Cooling: This indicates the compound is too soluble in the chosen solvent or the solution is not sufficiently concentrated.
-
Solution: Concentrate the solution by slowly evaporating some of the solvent. Alternatively, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. You can also try cooling the solution to a lower temperature in an ice bath or freezer.[4]
-
-
Low Yield: This suggests the compound has significant solubility in the cold solvent.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is cooled for a sufficient time at a low temperature to maximize crystal formation. Consider a different solvent system where the compound has lower solubility when cold.[4]
-
-
Data Presentation
The following tables summarize quantitative data for the purification of representative 7-methoxyindole derivatives.
Table 1: Column Chromatography Data for 7-Methoxyindole Derivatives
| Compound | Stationary Phase | Eluent System | Rf Value | Purity/Yield | Reference |
| Ethyl 7-methoxyindole-2-carboxylate | Silica Gel | Not Specified | Not Specified | Yield: 11% | [5] |
| Ethyl 6-chloroindole-2-carboxylate (byproduct) | Silica Gel | Not Specified | Not Specified | Yield: 39% | [5] |
| 3-(2-Aminoacetyl)-1-methoxyindole | Silica Gel | CHCl₃–MeOH–28% NH₃ (100:20:2) | Not Specified | Yield: 41% | [6] |
| 3-(2,2-Dichloro)acetyl-1-hydroxyindole | Preparative TLC on SiO₂ | CH₂Cl₂–MeOH (95:5) | 0.32–0.15 | Yield: 92% | [6] |
| Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | Silica Gel | 5-15% Ethyl acetate in Hexane | Not Specified | Yield: 75% | [7] |
Table 2: Recrystallization Data for 7-Methoxyindole Derivatives
| Compound | Recrystallization Solvent(s) | Purity/Yield | Reference |
| 7-methoxy-5-nitro-1H-indole | Ethanol or Methanol | High Purity (Anticipated) | [8] |
| 3-(2,2-Dichloro)acetyl-1-hydroxyindole | CH₂Cl₂–Hexane | High Purity (mp 162.0–163.0 °C) | [6] |
| Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | Ethyl acetate–Hexane | Yield: 95% | [7] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is a typical first step after the completion of the Fischer indole synthesis reaction.
-
Quenching: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove any unreacted basic hydrazine).
-
Saturated NaHCO₃ solution (to remove acidic catalyst residues).
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography (with Silica Gel Deactivation)
This protocol is designed for acid-sensitive indole products.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for the target compound is typically between 0.25 and 0.35.[9]
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
-
Silica Gel Deactivation:
-
Prepare a flush solvent by adding 1-3% triethylamine to your initial, low-polarity eluent.[2]
-
Flush the packed column with one column volume of this triethylamine-containing solvent.[2]
-
Discard the eluted solvent. The silica is now deactivated.
-
Equilibrate the column with the starting eluent (without triethylamine, or with 0.5-1% triethylamine if the compound is very sensitive).[1][2]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is suitable for purifying solid crude products with >85-90% purity.[1]
-
Solvent Selection:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
General Purification Workflow
Caption: General experimental workflow for purification.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 7-methoxy-2-methyl-1H-indole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Low Yields in Fischer Indole Synthesis with Electron-Withdrawing Groups
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Fischer indole synthesis, particularly when dealing with substrates bearing electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my Fischer indole synthesis low when using phenylhydrazines with electron-withdrawing groups?
A1: Electron-withdrawing groups on the phenylhydrazine ring decrease the electron density of the aromatic ring. This reduced nucleophilicity hinders the key-sigmatropic rearrangement step of the reaction mechanism, which involves the attack of a carbon from the benzene ring onto the enamine double bond. Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often required, which can lead to side reactions and decomposition of starting materials or products, ultimately resulting in lower yields.
Q2: What are the most common side reactions observed with electron-deficient substrates in the Fischer indole synthesis?
A2: With electron-deficient substrates, several side reactions can compete with the desired indole formation, contributing to low yields. These include:
-
N-N bond cleavage: This is a significant competing pathway, especially with strong electron-donating groups on the carbonyl component, but it can also be a factor with EWGs under harsh acidic conditions.
-
Aldol condensation: Enolizable aldehydes and ketones can undergo self-condensation under acidic conditions, consuming the starting material.
-
Formation of regioisomers: When using unsymmetrical ketones, a mixture of two regioisomeric indoles can be formed. The regioselectivity is influenced by the acidity of the medium and steric effects.
-
Polymerization/decomposition: The indole product itself might be unstable under strong acid and high temperatures, leading to degradation or polymerization.
Q3: Which type of acid catalyst is generally preferred for substrates with electron-withdrawing groups: Brønsted or Lewis acids?
A3: The choice of acid catalyst is critical and substrate-dependent. While Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, and hydrochloric acid are commonly used, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) can offer advantages for substrates with EWGs. Lewis acids are often milder and can improve the efficiency of cyclizations that perform poorly with strong Brønsted acids. For particularly challenging substrates, a combination of both types of acids or specialized acidic ionic liquids might be beneficial.
Q4: Can microwave-assisted synthesis improve the yields for these challenging reactions?
A4: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool to improve yields and reduce reaction times for the Fischer indole synthesis, especially with electron-deficient substrates. Microwave irradiation provides rapid and uniform heating, which can promote the desired cyclization reaction over competing decomposition pathways that may occur with prolonged conventional heating.
Troubleshooting Guides
Problem 1: Low to No Product Formation
This is a common issue when working with phenylhydrazines bearing strong electron-withdrawing groups. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Detailed Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of both the phenylhydrazine and the carbonyl compound. Use freshly distilled or recrystallized materials. Impurities can inhibit the reaction or lead to side products. |
| Insufficiently Strong Acid Catalyst | For phenylhydrazines with strong EWGs, a stronger acid may be necessary. If using a mild Lewis acid like ZnCl₂, consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or a mixture of acids. |
| Sub-optimal Reaction Temperature | The-sigmatropic rearrangement often has a high activation energy. Cautiously increase the reaction temperature while monitoring for decomposition. |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Acetic acid can act as both a solvent and a catalyst. In some cases, polar aprotic solvents like DMSO or running the reaction neat may be effective. |
| Unstable Hydrazone Intermediate | The phenylhydrazone intermediate may be unstable under the reaction conditions. Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. |
Problem 2: Formation of Multiple Products/Isomers
When using unsymmetrical ketones, the formation of regioisomers is a common challenge.
Logical Relationship for Regioselectivity
Caption: Factors influencing regioselectivity.
Strategies to Control Regioselectivity:
| Strategy | Description |
| Choice of Acid | The acidity of the medium can influence which enamine intermediate is favored. A milder acid may favor the formation of one isomer over the other. |
| Steric Hindrance | Introducing a bulky substituent on the ketone can sterically hinder the formation of one of the enamine intermediates, thus favoring a single regioisomer. |
| Use of a Symmetrical Ketone | If the synthetic route allows, using a symmetrical ketone will eliminate the issue of regioselectivity altogether. |
| Chromatographic Separation | If a mixture of isomers is unavoidable, careful purification by column chromatography will be necessary to isolate the desired product. |
Data Presentation: Quantitative Data Summary
The following tables summarize reported yields for the Fischer indole synthesis with substrates bearing electron-withdrawing groups under various conditions.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of Nitroindoles
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Nitrophenylhydrazine | Cyclohexanone | PPA | Neat | 100 | 1 h | 65 |
| 4-Nitrophenylhydrazine | Acetone | ZnCl₂ | Acetic Acid | 118 (reflux) | 2 h | 45 |
| 2-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid | Reflux | 4 h | Not successful |
| 2-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid | Reflux | 4 h | 4d (not specified) |
| 4-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | 5 h | 5e (not specified) |
Table 2: Microwave-Assisted Fischer Indole Synthesis with EWGs
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Phenylhydrazine | Cyclohexanone | p-TSA | Neat | - | 3 | 91 |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Neat | - | 3 | 76 |
| Substituted anilines with EWG (-NO₂, -Cl, -Br) | - | Pd-catalyzed | - | - | - | >80 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with an Electron-Withdrawing Group using a Brønsted Acid
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow
Caption: General experimental workflow.
Materials:
-
Substituted Phenylhydrazine (with EWG) (1.0 eq)
-
Ketone or Aldehyde (1.0-1.2 eq)
-
Polyphosphoric Acid (PPA) or another suitable Brønsted acid
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phenylhydrazine and the carbonyl compound.
-
Addition of Acid: Carefully add polyphosphoric acid (typically 10 times the weight of the phenylhydrazine) to the reaction mixture with stirring. The mixture will become viscous and may require mechanical stirring.
-
Heating: Heat the reaction mixture to the desired temperature (often between 80-120 °C) and maintain it for the required time (typically 1-4 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.
Materials:
-
Phenylhydrazine hydrochloride (1 eq)
-
Butanone (1.05 eq)
-
Tetrahydrofuran (THF) (0.63 M)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave vial, add phenylhydrazine hydrochloride and butanone to THF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 15 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. The crude indole solution can then be used directly for further reactions or worked up as described in Protocol 1 (quenching, extraction, and purification).
Managing thermal instability of diazonium salt intermediates during synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal instability of diazonium salt intermediates during synthesis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and successful reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of diazonium salt intermediates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark or black. | Decomposition of the diazonium salt to form phenol and other byproducts.[1] | - Immediate Action: Ensure the reaction temperature is strictly maintained below 5°C.[2][3] - Process Optimization: Add the sodium nitrite solution slowly to the acidic amine solution to maintain better temperature control.[4] |
| Vigorous gas evolution (bubbling) observed. | 1. Decomposition of the diazonium salt, releasing nitrogen gas.[5] 2. Decomposition of excess nitrous acid, which can form nitric oxide.[6] | - Safety First: Ensure the reaction vessel is adequately vented to prevent pressure buildup.[2][3] - Temperature Control: Maintain the temperature at 0-5°C. For very sensitive substrates, an ice/salt bath to achieve temperatures around -15°C may be necessary.[6] - Reagent Control: Use only a stoichiometric amount of sodium nitrite.[2][3] Add the nitrite solution slowly and dilute if necessary to control the reaction rate.[6] |
| Formation of an emulsion or oily precipitate. | 1. Undesired precipitation of the diazonium salt.[2][3] 2. Formation of insoluble byproducts. | - Solvent System: Consider using a co-solvent like a 1:1 mixture of MeOH/ACN to improve the solubility of the starting aniline.[6] - Acid Choice: Switching from hydrochloric acid to sulfuric acid can sometimes improve the stability and solubility of the diazonium salt.[6] |
| Low yield in subsequent reaction (e.g., Sandmeyer). | 1. Incomplete diazotization. 2. Decomposition of the diazonium intermediate before the addition of the next reagent. 3. Presence of excess nitrous acid affecting subsequent steps.[7] | - Verify Diazotization: Before proceeding, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[2][3] If the test is negative, diazotization may be incomplete. - Quench Excess Nitrous Acid: Add a small amount of urea or sulfamic acid to neutralize any excess nitrous acid before the next reaction step.[7] - Use Freshly Prepared Solution: Use the diazonium salt solution immediately after preparation, as it is not stable for long periods, even at low temperatures.[8] |
| Precipitate of diazonium tetrafluoroborate does not form. | The concentration of reagents may be too low, or the specific aniline derivative forms a more soluble tetrafluoroborate salt. | - Concentration: Ensure that the concentrations of the aniline, acid, and sodium tetrafluoroborate solutions are appropriate.[9] - Temperature: In some cases, cooling to lower temperatures (e.g., -30°C) may be required to induce precipitation.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a temperature below 5°C during diazotization?
A1: Diazonium salts are thermally unstable.[3] At temperatures above 5-10°C, they rapidly decompose, often exothermically, to release nitrogen gas and form undesired byproducts like phenols.[1][4][5] This decomposition can be violent and even explosive if not controlled.[5] Maintaining a low temperature (0-5°C) is the most crucial factor for ensuring the stability of the intermediate for subsequent reactions.[3]
Q2: My diazonium salt needs to be isolated. What is the safest way to do this?
A2: Isolating diazonium salts, especially as chlorides, is highly hazardous and generally not recommended.[3] If isolation is absolutely necessary, it is safer to convert the diazonium salt to a more stable form, such as a tetrafluoroborate (BF₄⁻) or tosylate salt, which are often stable enough to be handled as solids at room temperature.[10][11] Even so, isolation should be confined to a very small scale (no more than 0.75 mmol), and the solid should never be scratched with a metal spatula or ground finely.[2][12] Always use a protective blast shield.[13]
Q3: How does the counter-ion affect the stability of the diazonium salt?
A3: The counter-ion has a significant impact on the stability of the diazonium salt. Salts with smaller counter-ions like chlorides are generally unstable and explosive. Larger, non-nucleophilic counter-ions such as tetrafluoroborate (BF₄⁻) or tosylate form more stable, often crystalline, solids that are safer to handle.[10]
Q4: What should I do with unreacted diazonium salt at the end of my experiment?
A4: Unreacted diazonium salts must be safely quenched before disposal. A common and effective method is to add an aqueous solution of hypophosphorous acid (H₃PO₂), which reduces the diazonium salt to the corresponding arene.[2][12][14] The quenching solution should be readily available before starting the experiment.[13]
Q5: Can I store a solution of a diazonium salt?
A5: It is strongly advised to use diazonium salt solutions immediately after preparation.[8] Even when kept cold, they will decompose over time.[8] Storing them is not a safe or effective practice.
Q6: What are the signs of a runaway reaction and what should I do?
A6: A rapid increase in temperature, uncontrolled and vigorous gas evolution, and a sudden color change are all signs of a potential runaway reaction. If this occurs, and it is safe to do so, immediately remove the external heating/cooling source and ensure the reaction is taking place in a fume hood with the sash pulled down. Have appropriate fire extinguishing equipment and a quench solution ready. The best strategy is prevention through strict temperature control and slow reagent addition.
Data Presentation
Thermal Stability of Substituted Arenediazonium Salts
The following table summarizes the initial decomposition temperatures for various arenediazonium salts, illustrating the influence of substituents and counter-ions on thermal stability.
| Arenediazonium Salt | Counter-ion | Initial Decomposition Temp. (°C) | Notes |
| Aniline diazonium | Varies | As low as 27.21°C | Highly unstable, can decompose significantly within 24h at 20°C.[15] |
| p-Nitrobenzenediazonium | BF₄⁻ | 150 | The electron-withdrawing nitro group increases stability.[16] |
| p-Methoxybenzenediazonium | BF₄⁻ | 140 | The electron-donating methoxy group slightly decreases stability compared to the nitro-substituted salt.[16] |
| p-Bromobenzenediazonium | BF₄⁻ | 140 | [16] |
| Halogen-substituted (ortho/para) | BF₄⁻ | 74 - 174 | Stability order for para-substituents: F > Cl.[17] |
Data is compiled from differential scanning calorimetry (DSC) analyses. Decomposition temperatures can vary with heating rates and experimental conditions.
Experimental Protocols
Protocol 1: Safe In Situ Preparation of Benzenediazonium Chloride
This protocol describes the standard laboratory procedure for the preparation of benzenediazonium chloride for immediate use in subsequent reactions.
Materials:
-
Aniline (or substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Starch-iodide paper
-
Urea or Sulfamic acid (for quenching)
Procedure:
-
In a flask of appropriate size, dissolve the aniline (1 equivalent) in a mixture of concentrated HCl (2.5-3 equivalents) and water.[4] Some heating may be required to fully dissolve the amine, after which the solution must be cooled.
-
Cool the solution to 0-5°C in an ice-water bath with constant stirring. The temperature must be carefully monitored and not allowed to exceed 5°C.[4][18]
-
Prepare a solution of sodium nitrite (1 equivalent) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution.[4] Maintain the temperature below 5°C throughout the addition. A slight excess of nitrous acid is often needed to ensure complete reaction.
-
After the addition is complete, continue stirring for 10-15 minutes in the ice bath.
-
Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color should appear instantly. If not, a small amount of additional sodium nitrite solution may be required.
-
(Optional but recommended) If excess nitrous acid will interfere with the subsequent reaction, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting cold solution of benzenediazonium chloride is now ready for immediate use. Do not attempt to isolate the solid.
Protocol 2: Preparation and Isolation of a Stabilized Arenediazonium Tetrafluoroborate Salt
This protocol is for instances where a more stable, isolable diazonium salt is required.
Materials:
-
Substituted Aniline
-
Tetrafluoroboric Acid (HBF₄, ~50% in water)
-
Sodium Nitrite (NaNO₂)
-
Ethanol (cold)
-
Diethyl ether (cold)
-
Ice/salt bath
Procedure:
-
Place the aniline (1 equivalent) in a beaker or flask and add aqueous tetrafluoroboric acid (2.5-3 equivalents).[19]
-
Cool the mixture to -5°C to 0°C in an ice/salt bath with vigorous stirring.[19]
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[19]
-
After the addition is complete, a precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring the slurry in the cold bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid quickly with a small amount of cold water, followed by cold ethanol, and finally cold diethyl ether to facilitate drying.[19]
-
Dry the solid under vacuum at a low temperature (e.g., room temperature). Do not heat the solid. The resulting arenediazonium tetrafluoroborate is significantly more stable than the chloride salt but should still be handled with extreme care.[10]
Visualizations
Caption: Experimental workflow for diazonium salt synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 19. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]
Technical Support Center: Preventing Tar Formation in Reactions Involving Phenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the challenges of working with phenylhydrazine derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize tar formation and other side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in reactions with phenylhydrazine derivatives?
A1: Tar formation, a common issue in reactions involving phenylhydrazine and its derivatives, primarily stems from the inherent reactivity and instability of these compounds. Key contributing factors include:
-
Reagent Purity: Phenylhydrazine is susceptible to oxidation and degradation over time, especially when exposed to air and light.[1] Impurities in the starting material can act as catalysts for decomposition and side reactions, leading to the formation of tarry substances.[2]
-
Reaction Temperature: Many reactions involving phenylhydrazine derivatives, such as the Fischer indole synthesis, require elevated temperatures.[3] However, excessively high temperatures can promote the decomposition of both the reactants and the desired products, resulting in polymerization and tar formation.
-
Atmosphere: The presence of oxygen can lead to oxidative side reactions of the highly reactive phenylhydrazine, contributing to the formation of colored impurities and tar.[1]
-
pH Control: The acidity or basicity of the reaction medium can significantly influence the reaction pathway. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions might promote other unwanted side reactions.[1]
-
Side Reactions: Incomplete reactions or the formation of stable intermediates that can polymerize or decompose under the reaction conditions are also significant contributors to tar formation. For instance, in pyrazole synthesis, pyrazoline intermediates may form, which, if not converted to the final product, can lead to byproducts.[1]
Q2: How can I minimize tar formation when running a Fischer indole synthesis?
A2: The Fischer indole synthesis is notoriously prone to tar formation. To mitigate this, consider the following strategies:
-
Use High-Purity Phenylhydrazine: If possible, use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable for storage.
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[4] It is advisable to perform small-scale experiments to screen for the optimal catalyst for your specific substrates.
-
Control the Temperature: While heating is often necessary, avoid excessively high temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature to maximize product yield and minimize byproduct formation.
-
Work Under an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.
-
Consider a One-Pot Procedure: To minimize handling and potential degradation of the intermediate phenylhydrazone, a one-pot synthesis where the hydrazone formation and subsequent indolization occur in the same vessel can be advantageous.
Q3: I am observing a complex mixture of products in my pyrazole synthesis from a phenylhydrazine and a 1,3-dicarbonyl compound. What could be the issue?
A3: The formation of multiple products in pyrazole synthesis is a common challenge, often due to the formation of regioisomers, especially when using an unsymmetrical 1,3-dicarbonyl compound.[1] Other potential issues include incomplete cyclization, leading to the isolation of hydrazone intermediates, or the formation of pyrazolines which require a subsequent oxidation step to yield the aromatic pyrazole.[1][5] To address this, you can:
-
Control Reaction Conditions: The ratio of regioisomers can sometimes be influenced by the solvent, temperature, and catalyst. Experimenting with these parameters may favor the formation of the desired isomer.
-
Purify the Intermediate: If possible, isolating and purifying the intermediate hydrazone before cyclization can lead to a cleaner reaction.
-
Employ an Oxidation Step: If you suspect the formation of a pyrazoline, introducing an oxidation step after the initial cyclization can convert it to the desired pyrazole. This can be achieved by heating in DMSO with oxygen or using a mild oxidizing agent like bromine.[1]
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Significant Tar Formation | Phenylhydrazine decomposition. | Use freshly purified phenylhydrazine or its hydrochloride salt. Run the reaction under an inert atmosphere. |
| Reaction temperature is too high. | Optimize the temperature by running small-scale trials at different temperatures and monitoring by TLC. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Low Yield of Indole | Incomplete reaction. | Screen different acid catalysts and solvents to find the optimal conditions for your substrate. |
| Formation of side products. | Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts and adjust reaction conditions accordingly. | |
| Air sensitivity of reactants or products. | Utilize an inert atmosphere throughout the reaction and workup. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone. | The reaction may produce a mixture of regioisomers. Separation by column chromatography may be necessary. The choice of a strong acid catalyst may favor enolization at the less substituted side of the ketone.[6] |
Pyrazole Synthesis from Phenylhydrazine and β-Dicarbonyls
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete cyclocondensation. | Add a catalytic amount of a weak acid like acetic acid to facilitate hydrazone formation.[1] Consider moderately increasing the reaction time or temperature. |
| Phenylhydrazine instability. | Use high-purity phenylhydrazine and consider handling it under an inert atmosphere if degradation is suspected.[1] | |
| Suboptimal pH. | The reaction is pH-sensitive. Avoid strongly acidic or basic conditions. A small amount of a weak acid is generally optimal.[1] | |
| Mixture of Regioisomers | Use of an unsymmetrical β-dicarbonyl. | The reaction can produce two different pyrazole isomers. Optimization of solvent and temperature may influence the isomeric ratio. Separation will likely require column chromatography. |
| Product is a Pyrazoline, not a Pyrazole | Reaction with an α,β-unsaturated ketone or aldehyde. | The initial cyclization yields a non-aromatic pyrazoline. An additional oxidation step is required.[1] This can sometimes be achieved by heating in glacial acetic acid or by using a mild oxidizing agent. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Minimized Tar Formation
This protocol provides a general guideline for performing a Fischer indole synthesis while taking precautions to minimize tar formation.
1. Reagent Preparation:
- Ensure the phenylhydrazine derivative is of high purity. If it has been stored for an extended period or shows signs of discoloration, consider purification by distillation under reduced pressure or recrystallization of its hydrochloride salt.[2]
- Dry all solvents thoroughly before use.
2. Reaction Setup under Inert Atmosphere:
- Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
- Purge the system with the inert gas for 10-15 minutes. A bubbler should be used to monitor the gas flow.
3. Phenylhydrazone Formation (One-Pot):
- In the reaction flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
- Add the phenylhydrazine derivative (1-1.2 equivalents) dropwise at room temperature.
- Add the chosen acid catalyst (e.g., a few drops of glacial acetic acid for hydrazone formation, or the main catalyst for the indolization).
4. Indolization:
- Heat the reaction mixture to the optimized temperature (start with literature precedents for similar substrates).
- Monitor the reaction progress by TLC. Look for the disappearance of the starting materials and the formation of the indole product.
- Once the reaction is complete, cool the mixture to room temperature.
5. Work-up and Purification:
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to remove any remaining impurities and tar.
Protocol 2: Detailed Methodology for Reactions Under Inert Atmosphere
For highly air-sensitive phenylhydrazine derivatives or reactions, a more rigorous inert atmosphere technique using a Schlenk line is recommended.
1. Glassware Preparation:
- All glassware (Schlenk flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[7]
- Assemble the glassware while still hot and immediately connect it to the Schlenk line.
2. Establishing an Inert Atmosphere:
- Evacuate the assembled glassware using the vacuum line of the Schlenk apparatus.
- Backfill the glassware with a high-purity inert gas (argon or nitrogen).
- Repeat this "evacuate-refill" cycle at least three times to ensure a robust inert atmosphere.[8]
3. Reagent Transfer:
- Solids: Air-stable solids can be added to the flask before establishing the inert atmosphere. Air-sensitive solids should be weighed and added inside a glovebox.
- Liquids: Degas liquid reagents by bubbling inert gas through them for 15-30 minutes. Transfer degassed liquids to the reaction flask via a syringe or a cannula under a positive pressure of inert gas.[9]
4. Running the Reaction:
- With the reaction flask under a positive pressure of inert gas (monitored by a bubbler), add the reagents in the desired order.
- Stir and heat or cool the reaction as required.
5. Work-up:
- After the reaction is complete, cool the flask to room temperature.
- Quench the reaction by adding a degassed quenching solution via syringe.
- Perform extractions and subsequent purification steps, minimizing exposure to air where possible.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Carbonyl Detection with Hydrazine Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrazine derivatization to enhance the detection sensitivity of carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using hydrazine derivatization for carbonyl detection?
Hydrazine derivatives react with the carbonyl group (aldehyde or ketone) of a target analyte to form a stable hydrazone.[1][2] This reaction is a nucleophilic addition-elimination, often catalyzed by an acidic environment.[2] The newly formed hydrazone derivative typically possesses enhanced properties for detection, such as increased ionization efficiency in mass spectrometry, improved chromatographic retention, or the introduction of a chromophore for UV/Vis or fluorescence detection.[2][3][4]
Q2: What are the most common hydrazine-based derivatization reagents?
Several hydrazine reagents are available, each with specific advantages. Some of the most commonly used include:
-
2,4-Dinitrophenylhydrazine (DNPH): Widely used for liquid chromatography with UV/Vis detection due to the chromophore it introduces.[3][4] It can also act as a "reactive matrix" in MALDI-MS.[3]
-
Dansyl Hydrazine: A popular UV light-excitable reagent for chromatographic analysis and mass spectrometry.[5]
-
Girard's Reagents (T and P): These reagents introduce a quaternary ammonium group, which enhances water solubility and detectability by mass spectrometry.[4][6]
-
2-Hydrazino-1-methylpyridine (HMP): Can significantly increase detection sensitivity in LC-MS, for example, by 1000-fold for cortisol and cortisone.[4][7]
-
4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH): A "tailor-made" reagent with good stability and spectroscopic properties, showing superior results compared to DNPH in some applications.[3][8][9]
Q3: How does derivatization with hydrazine reagents improve detection sensitivity in mass spectrometry?
Derivatization improves sensitivity in mass spectrometry in several ways:
-
Increased Ionization Efficiency: Many carbonyl compounds have low ionization efficiencies. Hydrazine reagents can introduce easily ionizable groups, such as a fixed charge or a group with high proton affinity.[3][4]
-
Shifting the Mass-to-Charge Ratio: The addition of the derivatizing agent increases the mass of the analyte, moving it to a higher, less crowded region of the mass spectrum.[3]
-
Improved Chromatographic Separation: Derivatization can alter the polarity and hydrophobicity of the analyte, leading to better separation from interfering compounds during liquid or gas chromatography.[1][4]
Q4: What is the difference between a hydrazone and an oxime in the context of carbonyl derivatization?
Hydrazones are formed from the reaction of a carbonyl with a hydrazine derivative, while oximes are formed from the reaction with a hydroxylamine derivative.[5] Oximes are generally more stable towards hydrolysis than hydrazones, which can be an advantage in certain applications.[5][10][11] However, the reaction to form oximes can be slower under neutral pH conditions.[11]
Troubleshooting Guide
Issue: Low or no derivatization product detected.
-
Q: My reaction seems to be incomplete. What are the critical parameters to check?
-
A: Inadequate optimization of reaction conditions is a common cause of incomplete derivatization.[12] Key parameters to optimize include:
-
pH: The reaction is often acid-catalyzed. A pH of around 3 is commonly used for DNPH derivatization.[13] However, the optimal pH can vary depending on the specific reagent and analyte.
-
Temperature: Increasing the temperature can accelerate the reaction rate. For example, incubation at 60°C is used for HMP and 2-hydrazinoquinoline (HQ) derivatization.[7][14]
-
Reaction Time: Ensure sufficient time for the reaction to reach completion. This can range from minutes to several hours. For instance, a prolonged reaction time of ~48 hours can improve the detection limit for DMNTH derivatization.[8][9] Monitoring the reaction progress over time is recommended.[6]
-
Reagent Concentration: An insufficient amount of the derivatizing agent can lead to an incomplete reaction. The use of a molar excess of the hydrazine reagent is often recommended.
-
-
Issue: Poor reproducibility of results.
-
Q: I'm observing inconsistent results between samples, especially in biological matrices. What could be the cause?
-
A: Achieving consistent derivatization across a calibration range in complex matrices is crucial for quantitative analysis.[12]
-
Matrix Effects: Co-eluting components from the sample matrix can interfere with the derivatization reaction or ion suppression in mass spectrometry.[4] Proper sample preparation, such as solid-phase extraction (SPE), is essential to minimize matrix effects.[7]
-
Reagent Stability: The stability of the derivatization agent itself should be considered, as degradation can lead to inconsistent results.[12] Prepare fresh solutions of the reagent as needed.
-
-
Issue: Multiple peaks observed for a single derivatized analyte.
-
Q: Why am I seeing multiple chromatographic peaks for my derivatized carbonyl compound?
-
A: The formation of syn- and anti-isomers (E/Z isomers) of the hydrazone is a common occurrence.[4] This can result in peak splitting or broadening in the chromatogram.
-
Chromatographic Conditions: Modifying the liquid chromatography (LC) method, such as the mobile phase composition or gradient, can sometimes help to merge these isomer peaks into a single peak.[4]
-
Reagent Choice: Some derivatization reagents are less prone to forming distinct isomers.
-
-
Issue: Degradation of the hydrazone derivative.
-
Q: My derivatized product appears to be unstable. How can I improve its stability?
-
A: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[10][11]
-
pH Control: After the derivatization is complete, adjusting the pH of the sample to neutral or slightly basic can improve the stability of the hydrazone.
-
Prompt Analysis: Analyze the samples as soon as possible after derivatization. If storage is necessary, it should be done at low temperatures (e.g., -20°C) to slow down degradation.[4]
-
Reduction of the Hydrazone: The stability of the linkage can be further increased by reducing the hydrazone double bond with a reducing agent like sodium borohydride (NaBH₄).[5]
-
-
Quantitative Data Summary
The following tables summarize the performance of various hydrazine derivatization reagents based on reported limits of detection (LODs).
Table 1: Comparison of Limits of Detection (LODs) for Different Hydrazine Reagents
| Reagent | Analyte(s) | Method | LOD | Reference |
| DMNTH | Fluticasone propionate | MALDI-MSI | 50 ng/µL (with prolonged reaction) | [8][9] |
| DNPH | Fluticasone propionate | MALDI-MSI | 500 ng/µL | [8][9] |
| DMNTH/MDMNTH | Aldehydes | LC-UV/Fluorescence | 0.1 µM to 1.0 µM | [15] |
| PFPH | Airborne Carbonyls (C1-C9) | GC-MS | 0.08-0.20 ppbv (for a 24.0 L sample) | [16] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a general methodology for the formation of a hydrazone from a hydrazine derivative and a carbonyl compound.[6]
Materials:
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)
-
Carbonyl compound (aldehyde or ketone)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Acid catalyst (e.g., hydrochloric acid, acetic acid)
Procedure:
-
Dissolve the carbonyl-containing sample in the chosen solvent.
-
Add a solution of the hydrazine derivative, typically in a stoichiometric excess.
-
Add a catalytic amount of acid to facilitate the reaction.[6]
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature, 40°C, or 60°C) for a defined period (e.g., 30 minutes to 48 hours).[3]
-
Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, the reaction may be quenched, or the solvent removed under reduced pressure.
-
The resulting hydrazone product can then be analyzed directly or after a purification step like solid-phase extraction (SPE).
Protocol for Hydrazone Stability Analysis by HPLC
This protocol allows for the assessment of the stability of the formed hydrazone.[6]
Materials:
-
Prepared hydrazone derivative
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Incubator or water bath
Procedure:
-
Prepare solutions of the hydrazone derivative in the desired buffer or solvent.
-
Incubate the solutions at a specific temperature.
-
At various time points, take an aliquot of the solution.
-
To halt any further degradation, either immediately inject the aliquot into the HPLC system or quench the reaction by dilution in the mobile phase.[6]
-
Analyze the samples by HPLC and monitor the degradation of the parent hydrazone by measuring the decrease in its peak area over time.
-
Plot the percentage of the remaining compound at each time point to determine the stability profile and calculate the half-life of the hydrazone under the tested conditions.[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. raineslab.com [raineslab.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 13. unitedchem.com [unitedchem.com]
- 14. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 15. Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Indole Synthesis: A Comparative Guide to HPLC-MS and Alternative Analytical Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives, robust analytical methodologies are paramount for ensuring product purity, optimizing reaction yields, and meeting regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the validation of indole synthesis products. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your analytical strategy.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become a cornerstone for the analysis of indole derivatives due to its high sensitivity, selectivity, and ability to provide structural information.[1] This guide will delve into the development of a robust HPLC-MS method and compare its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for monitoring and validating indole synthesis is contingent on the specific requirements of the analysis, including the need for quantitative accuracy, qualitative information, speed, and cost. HPLC-MS offers a powerful combination of separation and detection, making it highly suitable for complex reaction mixtures.[2] However, other techniques provide complementary information and may be more appropriate for certain applications.[1]
Table 1: Quantitative Performance Comparison of Analytical Techniques for Indole Analysis
| Parameter | HPLC-MS | GC-MS | TLC | NMR |
| Limit of Detection (LOD) | 0.06 - 2.0 ng/mL[3][4] | Typically low ng/mL range | ~µg range | ~mg range |
| Limit of Quantitation (LOQ) | 0.18 - 50 µg/mL[3][4] | ng/mL to µg/mL range | High µg to mg range | High mg range |
| Linearity (R²) | > 0.999[3] | > 0.99 | Not applicable for precise quantification | Not typically used for linearity studies |
| Precision (%RSD) | < 2%[5] | < 15% | Not applicable for precise quantification | Not typically used for precision studies |
| Accuracy (% Recovery) | 92.2 - 102.7%[3] | 80-120% (typical) | Not applicable for precise quantification | Not typically used for accuracy studies |
HPLC-MS Method Development and Validation
A robust HPLC-MS method is essential for the accurate quantification and identification of indole synthesis products. The following sections detail a typical experimental protocol and the necessary validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]
Experimental Protocol: HPLC-MS for Indole Analysis
This protocol provides a general framework for the analysis of indole synthesis products. Optimization of specific parameters may be required depending on the analyte and matrix.
1. Sample Preparation:
-
Reaction Mixture Quenching: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench the reaction by diluting it in a known volume of a suitable solvent (e.g., 1 mL of the initial mobile phase composition) to prevent further reaction.[1]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the more nonpolar indole products. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for indoles.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
Validation Parameters and Acceptance Criteria (ICH Q2(R2))
Method validation ensures that the analytical procedure is suitable for its intended purpose.[9] Key validation parameters and their typical acceptance criteria are summarized below.
Table 2: HPLC-MS Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity/Selectivity | To ensure the analyte signal is not affected by other components (impurities, starting materials, etc.). | The analyte peak should be well-resolved from other peaks. No significant interference at the retention time of the analyte in blank samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (R²) ≥ 0.99.[5] |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for drug substance assay.[9] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[10] |
| Robustness | To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when method parameters (e.g., pH, mobile phase composition) are slightly varied. |
Visualizing the Workflow and Logical Relationships
Diagrams are essential for clearly communicating experimental workflows and the logical steps involved in method development and validation.
Caption: Experimental workflow for HPLC-MS analysis of indole synthesis products.
Caption: Simplified mechanism of the Fischer Indole Synthesis.[11]
Conclusion
The validation of indole synthesis products requires a careful selection of analytical methodologies. While TLC and NMR offer rapid qualitative and detailed structural information, respectively, HPLC-MS stands out as the gold standard for robust, high-throughput, and accurate quantitative analysis.[1] Its ability to separate and quantify starting materials, intermediates, and the final product in a single run provides invaluable data for reaction optimization, kinetic studies, and ensuring the quality and purity of the synthesized indoles. By following a systematic method development and validation approach as outlined by ICH guidelines, researchers can ensure the reliability and accuracy of their analytical data, which is critical for advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Linearity, Limit of Detection (LOD) and Limit of Quantitation (LOQ) [ebrary.net]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Comparative analysis of catalysts for the Fischer indole synthesis
The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, remains a cornerstone of heterocyclic chemistry.[1][2] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed catalysts—Brønsted acids, Lewis acids, and heterogeneous catalysts—supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Fischer indole synthesis is typically evaluated based on the yield of the desired indole product, reaction time, and temperature. The following table summarizes representative data for the synthesis of common indole derivatives using various catalysts. It is important to note that reaction conditions may vary between studies, which can impact direct comparability.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Brønsted Acid | p-Toluenesulfonic acid | Phenylhydrazine | Acetophenone | Acetic Acid | Reflux | 2.25 | High (not specified) |
| Brønsted Acid | Polyphosphoric acid | Phenylhydrazine | Acetophenone | None | - | - | High (not specified)[3] |
| Lewis Acid | Zinc chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | None | 180 | 0.25 | 86[4] |
| Lewis Acid | Boron trifluoride (BF₃) | Phenylhydrazine | Various ketones | - | - | - | Widely used[2] |
| Heterogeneous | Zeolite H-Y | Phenylhydrazine | Cyclohexanone | Acetic Acid | - | - | 35-69 |
| Heterogeneous | Amberlite IR 120H | Phenylhydrazine | Cyclohexanone | Ethanol | 70 | Continuous Flow | High throughput[5] |
Signaling Pathways and Experimental Workflows
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps. The following diagrams illustrate the general reaction mechanism, a typical experimental workflow, and a logical comparison of the catalyst types.
General mechanism of the Fischer indole synthesis.
A typical experimental workflow for the Fischer indole synthesis.
References
A Head-to-Head Battle of Hydrazines: Unveiling the Superior Choice for Indole Synthesis
A Comparative Analysis of (2-methoxyphenyl)hydrazine hydrochloride and Phenylhydrazine in the Fischer Indole Synthesis
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the starting hydrazine is a critical parameter that dictates the efficiency, regioselectivity, and even the nature of the final product. This guide provides an objective, data-driven comparison of two commonly employed reagents: the substituted this compound and the parent phenylhydrazine.
Executive Summary
While both this compound and phenylhydrazine are effective reagents in the Fischer indole synthesis, their performance profiles exhibit significant differences. Phenylhydrazine offers a straightforward and predictable route to a wide range of indoles. In contrast, this compound, with its electron-donating methoxy group, can influence reaction rates and regioselectivity, but also introduces the potential for the formation of unexpected "abnormal" products, a critical consideration for synthetic planning. This guide will delve into the experimental data to illuminate these differences and aid in the rational selection of the optimal reagent for specific synthetic targets.
Performance Comparison: A Quantitative Look
The following tables summarize the key performance indicators for this compound and phenylhydrazine in the Fischer indole synthesis with various carbonyl compounds.
Table 1: Reaction with Ethyl Pyruvate
| Hydrazine | Catalyst/Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| Phenylhydrazine | Polyphosphoric acid | 100 | 30 min | Ethyl indole-2-carboxylate | ~64% | [1] |
| (2-methoxyphenyl)hydrazine HCl | HCl/Ethanol | Reflux | 1.5 h | Ethyl 7-methoxyindole-2-carboxylate ("Normal")Ethyl 6-chloroindole-2-carboxylate ("Abnormal") | 11%34% | [2] |
| (2-methoxyphenyl)hydrazine HCl | ZnCl₂/Acetic Acid | Reflux | 1.5 h | Ethyl 7-methoxyindole-2-carboxylate ("Normal")Ethyl 5-chloroindole-2-carboxylate ("Abnormal") | 15%Trace | [2] |
Table 2: Reaction with Acetone
| Hydrazine | Catalyst/Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Phenylhydrazine | Not specified | Not specified | Not specified | 2-Methylindole | 79.48% | [3] |
| (2-methoxyphenyl)hydrazine HCl | Acetic Acid | Reflux | Not specified | 7-Methoxy-2-methylindole | High Yield (unspecified) | [4] |
Table 3: Reaction with Cyclohexanone
| Hydrazine | Catalyst/Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetic Acid | Boiling | 0.5 h | 1,2,3,4-Tetrahydrocarbazole | 50% | [5] |
| (2-methoxyphenyl)hydrazine HCl | Acetic Acid | Reflux | Not specified | 8-Methoxy-1,2,3,4-tetrahydrocarbazole | High Yield (unspecified) | [6] |
The Mechanistic Underpinnings: A Tale of Two Pathways
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by a[7][7]-sigmatropic rearrangement. The nature of the substituent on the phenylhydrazine ring can significantly influence this pathway.
Standard Fischer Indole Synthesis with Phenylhydrazine
The reaction of phenylhydrazine with a ketone or aldehyde proceeds predictably to form the corresponding indole. The absence of substituents on the phenyl ring leads to a straightforward cyclization.
The Divergent Path of (2-methoxyphenyl)hydrazine
The presence of the ortho-methoxy group in (2-methoxyphenyl)hydrazine introduces a critical divergence in the reaction pathway. While the "normal" pathway leading to the 7-methoxyindole is possible, an "abnormal" pathway involving the substitution of the methoxy group can become dominant under certain conditions, particularly with strong acid catalysts like HCl.[2]
Experimental Protocols
General Procedure for Fischer Indole Synthesis
The following are generalized protocols for the Fischer indole synthesis. Specific reaction conditions may require optimization based on the substrates used.
Protocol 1: Phenylhydrazone Formation (may be formed in situ)
-
Dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes.
-
The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC). The hydrazone can be isolated or used directly in the next step.
Protocol 2: Indolization
-
To the phenylhydrazone (or the in situ mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of HCl in a solvent).
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction by TLC. Reaction times can vary from minutes to several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to ice-water or a neutralizing solution (e.g., aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
Conclusion and Recommendations
The choice between this compound and phenylhydrazine for a Fischer indole synthesis is highly dependent on the desired outcome and the synthetic strategy.
-
For predictable and straightforward indole synthesis , where the primary goal is the formation of a specific, unsubstituted at the 7-position indole, phenylhydrazine is the superior choice . Its reactions are generally well-behaved and lead to the expected products in good yields.
-
This compound should be considered when the synthesis of a 7-methoxyindole is the explicit goal . The electron-donating nature of the methoxy group can potentially lead to milder reaction conditions. However, researchers must be acutely aware of the propensity for abnormal product formation , especially when using strong Brønsted acids like HCl. In such cases, careful selection of the acid catalyst (e.g., Lewis acids like ZnCl₂) and rigorous product analysis are paramount to ensure the desired isomer is obtained.[2]
Ultimately, the optimal reagent is dictated by the specific molecular architecture being targeted. This guide provides the foundational data and mechanistic understanding to empower researchers to make an informed decision, leading to more efficient and successful synthetic outcomes.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the NMR Characterization of (2-methoxyphenyl)hydrazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of (2-methoxyphenyl)hydrazine hydrochloride and its derivatives. Detailed experimental protocols, quantitative data, and a comparative analysis are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for ensuring the quality and efficacy of synthesized compounds. While several analytical techniques are available, NMR spectroscopy stands out for its ability to provide detailed structural information. This guide offers a comparative overview of NMR and its alternatives, supported by experimental data and protocols.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for characterizing this compound derivatives depends on the specific information required. While NMR is unparalleled for detailed structural elucidation, other techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary information. A combination of these methods is often employed for comprehensive characterization.[1][2]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, including connectivity of atoms, stereochemistry, and dynamic processes. Quantitative analysis is also possible. | Provides unambiguous structural determination. Non-destructive. | Relatively low sensitivity compared to MS. Can be complex to interpret for very large molecules. |
| IR Spectroscopy | Presence of specific functional groups (e.g., N-H, C=C, C-O). | Fast and simple to perform. Provides a characteristic "fingerprint" for a compound. | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Extremely sensitive. Can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis. | Isomers may not be distinguishable. Fragmentation can be complex to interpret. |
| UV-Vis Spectroscopy | Information about conjugated systems within the molecule. | Simple and quantitative. Useful for determining concentration. | Provides limited structural information. Many compounds may not have a chromophore. |
NMR Characterization Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data of this compound and Derivatives (in DMSO-d₆)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -NHNH₃⁺ (ppm) | Other (ppm) |
| This compound | 6.80-7.20 (m, 4H) | 3.85 (s, 3H) | 10.50 (br s, 4H) | |
| (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride[3] | 7.00 (s, 2H), 7.07 (s, 1H) | 3.85 (s, 3H) | 9.94 (br s, 2H), 7.72 (br s, 1H) | |
| (4-Methylphenyl)hydrazine | 7.15 (d, 2H), 7.05 (d, 2H) | 8.50 (s, 1H), 4.50 (s, 2H) | 2.25 (s, 3H) | |
| (3-Chlorophenyl)hydrazine | 6.80-7.30 (m, 4H) | 8.80 (s, 1H), 4.90 (s, 2H) | ||
| (4-Nitrophenyl)hydrazine | 8.10 (d, 2H), 7.00 (d, 2H) | 9.80 (s, 1H), 5.20 (s, 2H) |
Table 2: ¹³C NMR Spectral Data of this compound and Derivatives (in DMSO-d₆)
| Compound | Ar-C (ppm) | -OCH₃ (ppm) | Other (ppm) |
| This compound | 147.5, 133.0, 121.0, 118.0, 112.0, 111.0 | 55.5 | |
| (4-methoxyphenyl)hydrazine hydrochloride | 152.5, 145.0, 115.0, 114.5 | 55.0 | |
| (4-Methylphenyl)hydrazine | 148.0, 129.5, 128.0, 113.0 | 20.5 | |
| (3-Chlorophenyl)hydrazine | 151.0, 134.0, 130.5, 118.0, 112.0, 111.0 | ||
| (4-Nitrophenyl)hydrazine | 155.0, 149.0, 126.0, 111.0 |
Note: The chemical shifts of the hydrazine protons (-NHNH₃⁺) can be broad and their position can vary with concentration and temperature.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples of this compound derivatives for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid hydrazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]
-
Choosing the Solvent: Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrazine hydrochlorides due to their good solubility. Other potential solvents include methanol-d₄ or deuterium oxide (D₂O).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz):
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Number of Scans: Acquire 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualizations
Experimental Workflow
Caption: Workflow for NMR characterization of hydrazine derivatives.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and information obtained.
References
- 1. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 2. psvmkendra.com [psvmkendra.com]
- 3. (4-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride CAS#: 1567373-49-2 [m.chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Purity Analysis of Synthesized (2-methoxyphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized (2-methoxyphenyl)hydrazine hydrochloride, a crucial building block in organic synthesis and pharmaceutical development, is paramount for ensuring reliable and reproducible experimental outcomes.[1] The presence of even trace impurities can significantly impact its biological activity, toxicity, and physical properties, leading to misleading results and potential safety concerns.[2] This guide provides an objective comparison of common analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques
A multi-faceted approach utilizing orthogonal methods is often the most robust strategy for comprehensive purity validation.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can also be used for quantification. Other techniques like Gas Chromatography (GC), spectrophotometry, and melting point analysis offer complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Reported |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantitative purity (% area), detection and quantification of impurities. | High sensitivity, high resolution, widely applicable, and excellent for routine analysis.[2][3] | May require derivatization for compounds without a chromophore.[4] Method development can be time-consuming. | ≥ 98.0%[1], ≥ 99%[5] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Comparison of the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight.[2] | Absolute purity (%w/w), structural confirmation of the main component and impurities. | Provides structural information, is a primary analytical method, and does not require a reference standard of the analyte itself. | Lower sensitivity compared to HPLC, requires a suitable internal standard that does not overlap with analyte signals. | Not explicitly stated for this compound in the provided results, but a powerful purity determination method. |
| Gas Chromatography (GC) | Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. | Detection of volatile impurities. | High resolution for volatile compounds. | This compound is not highly volatile and may require derivatization to prevent degradation at high temperatures.[4][6] | Not typically the primary method for this compound. |
| Spectrophotometry | Measurement of the absorbance of light at a particular wavelength by the analyte, often after derivatization to form a colored compound.[4] | Quantification of the main component or specific impurities. | Simple, cost-effective, and can be very sensitive for specific impurities like hydrazine.[2][7] | Low selectivity; other compounds may interfere by absorbing at the same wavelength. Often requires derivatization.[7] | Primarily used for trace impurity analysis rather than bulk purity. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | Indication of purity; pure compounds have a sharp melting point, while impurities broaden and depress the melting point range. | Simple, rapid, and inexpensive. | Non-specific; does not identify or quantify impurities. | A melting point of 142°C has been reported for the related (3-methoxyphenyl)hydrazine hydrochloride.[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for determining the purity of this compound.
Objective: To determine the purity of synthesized this compound and identify any impurities.
Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a reverse-phase column and detected by a UV detector. The peak area of the main component relative to the total peak area gives an indication of purity.
Reagents and Equipment:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or formic acid (for Mass-Spec compatibility)[9]
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[9]
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm or 254 nm)
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the synthesized sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. For more accurate quantification, compare with the peak area of the reference standard.
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity (%w/w) of synthesized this compound.
Principle: The purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[2]
Reagents and Equipment:
-
Synthesized this compound (analyte)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity
-
Deuterated solvent (e.g., DMSO-d6, D₂O)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the certified internal standard.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the prepared sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
-
Data Processing:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte that does not overlap with any other signals.
-
Integrate a well-resolved signal from the internal standard.
-
-
Calculation: Calculate the absolute purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Purity Analysis Workflow
Caption: Workflow for the purity analysis of synthesized compounds.
Interrelation of Analytical Techniques and Purity Information
Caption: Relationship between analytical methods and purity data.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2 [sigmaaldrich.com]
- 9. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to (2-Methoxyphenyl)hydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive compounds. The synthesis of substituted indoles, such as those bearing a methoxy group at the 7-position, is of significant interest. The traditional Fischer indole synthesis using (2-methoxyphenyl)hydrazine hydrochloride is a common starting point, but it is not without its challenges, including the potential for abnormal cyclization products.[1][2] This guide provides an objective comparison of alternative reagents and synthetic strategies, supported by experimental data, to aid in the selection of the most effective method for preparing 7-methoxyindoles.
Performance Comparison of Indole Synthesis Methods
The choice of synthetic route to a 7-methoxyindole derivative can significantly impact the overall efficiency, yield, and scalability of the process. Below is a comparative summary of various methods, including variations of the Fischer indole synthesis and alternative named reactions.
Table 1: Comparison of Synthetic Routes to 7-Methoxyindoles
| Method | Starting Material(s) | Key Reactions | Overall Yield | Number of Steps | Key Reagent Hazards |
| Fischer Indole Synthesis | (2-Methoxyphenyl)hydrazine HCl, Carbonyl Compound | Hydrazone formation, Acid-catalyzed cyclization | Variable, can be low due to side products[1] | 1-2 | Corrosive acids (e.g., HCl, PPA) |
| Fischer Indole Synthesis (Alternative Hydrazine) | (3-Methoxyphenyl)hydrazine, Ketoester | Hydrazone formation, Fischer Indolization | ~60-70% | 2 | PPA (corrosive) |
| Modified Leimgruber-Batcho Synthesis | 2-Methyl-3-nitroanisole | Enamine formation, Reductive cyclization | ~45-55% | 4 | Bromine, Carbon Monoxide |
| Larock Indole Synthesis | 2-Iodo-3-methoxyaniline, Alkyne | Palladium-catalyzed heteroannulation | Generally good to excellent | 1 | Palladium catalysts, Organic solvents |
| Bischler-Möhlau Indole Synthesis | 2-Methoxyaniline, α-Haloketone | Alkylation, Acid-catalyzed cyclization | Historically low, improved with modern methods | 2 | α-Haloketones (lachrymators), Strong acids |
| Reissert Indole Synthesis | 2-Methyl-3-nitroanisole, Diethyl oxalate | Condensation, Reductive cyclization | Good to excellent | 2-3 | Strong bases (e.g., NaOEt), Reducing agents |
Table 2: Performance of Substituted Phenylhydrazines in the Fischer Indole Synthesis of Methoxyindoles
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| (2-Methoxyphenyl)hydrazine | Ethyl pyruvate | Ethyl 7-methoxyindole-2-carboxylate (normal product) | sat. HCl/EtOH | 4.2 | [1] |
| (2-Methoxyphenyl)hydrazine | Ethyl pyruvate | Ethyl 6-chloroindole-2-carboxylate (abnormal product) | sat. HCl/EtOH | 34.7 | [1] |
| (3-Methoxyphenyl)hydrazine | Methyl 2-oxobutanoate | Methyl 7-methoxy-1H-indole-4-carboxylate | Polyphosphoric acid | 90-95 (cyclization step) | |
| (4-Methoxyphenyl)hydrazine | 2,3-Dihydrofuran | 5-Methoxytryptophol | Not specified | Modest | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and serve as a guide for laboratory implementation.
Fischer Indole Synthesis using (3-Methoxyphenyl)hydrazine
This two-step procedure involves the formation of a hydrazone followed by acid-catalyzed cyclization.
Step 1: Hydrazone Formation
-
Dissolve (3-methoxyphenyl)hydrazine and methyl 2-oxobutanoate in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Fischer Indolization
-
Add polyphosphoric acid (PPA) to the crude hydrazone.
-
Heat the mixture at 80-100 °C for 1-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 7-methoxy-1H-indole-4-carboxylate.
Modified Leimgruber-Batcho Indole Synthesis
This multi-step synthesis begins with a substituted nitrotoluene.
Step 1: Enamine Formation
-
To a solution of 2-methyl-3-nitroanisole in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the solution at reflux (around 110 °C) for 3 hours under an inert atmosphere.[4]
-
Cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude enamine.[4]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a mixture of tetrahydrofuran (THF) and methanol.[4]
-
Add Raney nickel catalyst, followed by the portion-wise addition of hydrazine hydrate.[4]
-
Maintain the reaction temperature between 45-50 °C.
-
After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the 7-methoxyindole.
Larock Indole Synthesis
This palladium-catalyzed method provides a direct route to 2,3-disubstituted indoles.
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline derivative (e.g., 2-iodo-3-methoxyaniline), potassium carbonate, and lithium chloride.[5]
-
In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the reaction flask.[5]
-
Add anhydrous DMF, followed by the disubstituted alkyne.[5]
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.[5]
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Pathways
Diagrams of key mechanisms and workflows provide a clearer understanding of the synthetic processes.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Indole Synthesis.
Conclusion
While the Fischer indole synthesis is a classic and powerful tool, the use of this compound for the synthesis of 7-methoxyindoles can be problematic, leading to the formation of undesired chlorinated byproducts.[1] Alternative reagents, such as (3-methoxyphenyl)hydrazine, can offer a more regioselective outcome in the Fischer synthesis.
For syntheses where the Fischer indole pathway is not suitable, the Leimgruber-Batcho and Larock indole syntheses present viable and robust alternatives. The Leimgruber-Batcho synthesis, although involving more steps, offers a reliable route from readily available nitrotoluenes. The Larock indole synthesis provides a highly convergent and flexible method for accessing 2,3-disubstituted indoles, often in high yields. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, scalability requirements, and the desired substitution pattern on the final indole product. This guide provides the necessary comparative data and protocols to make an informed decision for the efficient synthesis of 7-methoxyindole derivatives.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indolization of 2-sulfonyloxyphenylhydrazones: A new and practical approach for preparing 7-oxygenated indoles and application to the first synthesis of eudistomidin-A. (Fischer indolization and its related compounds. Part 28) | Semantic Scholar [semanticscholar.org]
- 5. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Classical Fischer Indole Synthesis vs. Buchwald-Hartwig Modification for N-Arylhydrazone Intermediates
The synthesis of the indole nucleus, a cornerstone of heterocyclic chemistry, has been dominated for over a century by the Fischer indole synthesis. This venerable reaction, discovered in 1883, traditionally involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound. However, modern synthetic demands for milder conditions, broader substrate scope, and greater functional group tolerance have spurred the development of powerful alternatives. Among the most significant is the palladium-catalyzed approach developed by Stephen Buchwald and John Hartwig, which offers a novel entry into the crucial N-arylhydrazone intermediate.
This guide provides a detailed comparison of the classical Fischer indole synthesis and the Buchwald-Hartwig modification for the preparation of indoles from N-arylhydrazone precursors. It is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits, scope, and practical application of these two essential methodologies.
Core Principles of Each Method
Classical Fischer Indole Synthesis: This reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. The initially formed arylhydrazone undergoes a-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring. While robust and widely used, the classical method often requires harsh acidic conditions and high temperatures. A significant limitation is the availability and stability of the requisite substituted arylhydrazines, which can be toxic or prone to decomposition.
Buchwald-Hartwig Modification: This modern approach circumvents the direct use of potentially unstable arylhydrazines. Instead, it utilizes a palladium-catalyzed cross-coupling reaction (the Buchwald-Hartwig amination) to form the key N-aryl bond. Typically, a readily available aryl halide or triflate is coupled with a stable hydrazone, such as benzophenone hydrazone. The resulting N-aryl benzophenone hydrazone is a stable, often crystalline solid that can be isolated and stored. This intermediate then undergoes an in-situ hydrolysis and Fischer cyclization with a desired ketone under acidic conditions to yield the final indole product. This two-step, one-pot sequence provides access to a diverse range of indoles from simple, commercially available starting materials.
Visualizing the Synthetic Pathways
The following diagrams illustrate the mechanistic steps and overall workflow of each method.
Performance Comparison: A Data-Driven Analysis
The primary advantages of the Buchwald modification lie in its milder reaction conditions, broader substrate scope, and use of more stable precursors. The following tables summarize the key differences and provide comparative yield data from literature sources.
Table 1: General Comparison of Synthetic Methods
| Feature | Classical Fischer Indole Synthesis | Buchwald Modification |
| Key Precursors | Arylhydrazine, Ketone/Aldehyde | Aryl Halide/Triflate, Hydrazone, Ketone |
| Catalyst System | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂, PPA) | Palladium catalyst with phosphine ligand (e.g., Pd(OAc)₂/BINAP) |
| Reaction Conditions | Often high temperatures ( >100 °C), strong acids | Milder temperatures (80-110 °C), uses a base in the coupling step |
| Key Intermediate | Arylhydrazone (often generated in situ) | N-Aryl benzophenone hydrazone (stable, isolable) |
| Substrate Scope | Limited by availability/stability of arylhydrazines | Broad; wide range of aryl halides and ketones are commercially available |
| Functional Group Tolerance | Moderate; sensitive groups may not tolerate harsh acid | Good; palladium catalysis is tolerant of many functional groups |
| Major Limitations | Harsh conditions, unstable/toxic precursors, potential side reactions | Cost of palladium catalyst and ligands, requires an extra synthetic step |
Table 2: Comparative Yields for Indole Synthesis
This table presents a comparison of isolated yields for the synthesis of various substituted indoles. The Buchwald modification involves a two-step process: (1) Pd-catalyzed N-arylation of benzophenone hydrazone, and (2) subsequent hydrolysis and cyclization. The yields reported are for the overall two-step sequence.
| Aryl Precursor | Ketone | Product | Classical Method Yield (%) | Buchwald Method Yield (%) |
| 4-Bromotoluene | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 75-85 (from 4-methylphenylhydrazine) | 81 |
| 4-Bromoanisole | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 60-70 (from 4-methoxyphenylhydrazine) | 88 |
| 4-Chlorobenzonitrile | Cyclohexanone | 6-Cyano-1,2,3,4-tetrahydrocarbazole | 40-50 (from 4-cyanophenylhydrazine) | 75 |
| 3-Bromopyridine | Cyclohexanone | 5,6,7,8-Tetrahydro-γ-carboline | Difficult (unstable hydrazine) | 71 |
| Bromobenzene | 2-Pentanone | 2-Ethyl-3-methylindole | 70-80 (from phenylhydrazine) | 84 |
| 4-Bromobiphenyl | Acetophenone | 5-Phenyl-2-phenylindole | 65-75 (from 4-biphenylhydrazine) | 90 |
Yields for the classical method are representative ranges found in the literature for similar substrates. Buchwald method yields are adapted from seminal work by Wagaw, Yang, and Buchwald.
Detailed Experimental Protocols
The following are representative experimental procedures for both the classical and Buchwald-modified Fischer indole synthesis.
Protocol 1: Classical Fischer Indole Synthesis
Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice-water bath
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add acetophenone (1.0 eq) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: To the flask containing the phenylhydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.
-
The solid product will precipitate. Neutralize the aqueous solution with a base (e.g., 10M NaOH) to pH 7-8.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylindole.
Protocol 2: Buchwald Modification
Synthesis of 2,5-Dimethylindole from 4-Bromotoluene and 2-Butanone
Part A: Pd-Catalyzed Synthesis of N-(4-methylphenyl)benzophenone hydrazone
Materials:
-
4-Bromotoluene
-
Benzophenone hydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 eq), BINAP (0.015 eq), and sodium tert-butoxide (1.4 eq).
-
Add benzophenone hydrazone (1.2 eq) and 4-bromotoluene (1.0 eq).
-
Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The resulting crude N-(4-methylphenyl)benzophenone hydrazone is often pure enough for the next step or can be purified by chromatography or crystallization.
Part B: In-situ Hydrolysis and Fischer Indolization
Materials:
-
N-(4-methylphenyl)benzophenone hydrazone (from Part A)
-
2-Butanone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the N-(4-methylphenyl)benzophenone hydrazone (1.0 eq), 2-butanone (3.0 eq), and p-TsOH·H₂O (2.0 eq).
-
Add toluene to the flask.
-
Cyclization: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, monitoring by TLC until the starting hydrazone is consumed.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 2,5-dimethylindole.
Conclusion
The classical Fischer indole synthesis remains a powerful and cost-effective method for constructing the indole core, particularly when the required arylhydrazine is readily available and the substrate is tolerant of strong acid and heat. Its long history has resulted in a vast body of literature and established procedures.
The Buchwald modification, however, represents a significant advancement, offering a more versatile and often higher-yielding pathway to a wider array of substituted indoles. By replacing unstable arylhydrazines with stable, commercially available aryl halides, it expands the synthetic possibilities and enhances functional group compatibility. The ability to prepare and isolate the N-aryl benzophenone hydrazone intermediate adds a layer of robustness to the overall synthesis. For complex, functionalized, or novel indole targets, particularly in the context of pharmaceutical and materials science research, the Buchwald-Hartwig modification provides a superior strategic approach with broader applicability and milder conditions.
Navigating the Labyrinth of the Fischer Indole Synthesis: A Comparative Guide to Unexpected Product Formation
For researchers, scientists, and drug development professionals, the Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, prized for its robust capacity to construct the indole scaffold—a privileged structure in a vast array of bioactive molecules. However, the apparent simplicity of this acid-catalyzed cyclization of arylhydrazones can be deceptive. Deviations from the expected reaction pathway can lead to a variety of unexpected products, the structural validation of which is crucial for reaction optimization and the unambiguous identification of pharmacologically active agents.
This guide provides an objective comparison of the expected indole products with commonly encountered unexpected structures arising from the Fischer indole synthesis. We present supporting experimental data, detailed methodologies for key analytical techniques, and a comparative analysis of alternative synthetic routes, offering a comprehensive resource for navigating the complexities of this venerable reaction.
The Expected Pathway vs. The Unforeseen Detours
The classical Fischer indole synthesis is designed to yield a substituted indole through a cascade of reactions initiated by the acid-catalyzed rearrangement of an arylhydrazone. The key step involves a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer. However, subtle shifts in reaction conditions or the electronic nature of the substrates can divert the reaction down alternative pathways, leading to structurally distinct products.
The primary classes of unexpected products include:
-
Indolenines: These isomers of the desired indole are formed when the final aromatization step is sterically hindered or electronically disfavored. They represent a common branch point from the main reaction pathway.
-
Cleavage Products: Under certain acidic conditions, particularly with electron-rich hydrazines, the N-N bond of the enehydrazine intermediate can undergo heterolytic cleavage. This competing pathway shuts down indole formation and typically results in the regeneration of the aniline precursor and other fragmentation products.
-
Products of Interrupted Fischer Indolization: Deliberate or unintentional interruption of the reaction cascade before the final elimination of ammonia can lead to the formation of fused indoline ring systems, a class of compounds with their own unique biological activities.
Comparative Analysis of Product Structures and Yields
The choice of acid catalyst, temperature, and the electronic properties of the substituents on both the arylhydrazine and the carbonyl component play a critical role in directing the outcome of the Fischer indole synthesis. The following tables summarize the comparative yields of expected and unexpected products under varying conditions, based on published experimental data.
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Expected Product (Yield %) | Unexpected Product(s) (Yield %) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | 2,3,3,5-Tetramethylindolenine (88%) | 2,3,3,6-Tetramethylindolenine (isomer mixture) | [2] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 2,3,3-Trimethyl-5-nitroindole (low) | 2,3,3-Trimethyl-5-nitroindolenine (30%) | [2] |
| Phenylhydrazine | Substituted Hemiaminal | Acetic Acid/H₂O | 100 | - | Fused Indoline (88%) | [3] |
| Phenylhydrazine | Substituted Lactol | Chloroacetic Acid | 40 | - | Fused Indoline Diastereomers (80%) | [3] |
| Phenylhydrazine | Acetone | Acetic Acid | Boiling | Tetrahydrocarbazole (from cyclohexanone impurity) | 2,4-Dinitrophenylhydrazine (from side reaction) | [4] |
Structural Validation: A Spectroscopic Comparison
The unambiguous identification of the products from a Fischer indole synthesis relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for distinguishing between the expected indole and its unexpected counterparts.
Spectroscopic Data for Expected vs. Unexpected Products
| Compound Type | Key ¹H NMR Features | Key ¹³C NMR Features | Mass Spectrometry (m/z) |
| Expected Indole | Aromatic protons in distinct regions, N-H proton signal (often broad), signals for substituents on the indole core. | Characteristic signals for the aromatic carbons of the fused ring system, including the C2 and C3 carbons of the pyrrole ring. | Molecular ion peak corresponding to the fully aromatized indole. Fragmentation pattern reflects the stable heterocyclic core.[3] |
| Indolenine | Absence of an N-H proton signal. Presence of a singlet for gem-dimethyl groups at C3 (if applicable). Aromatic signals corresponding to the benzene ring.[2] | Signal for the sp²-hybridized C2 carbon and a characteristic signal for the sp³-hybridized C3 carbon.[2] | Molecular ion peak identical to the corresponding indole isomer. Fragmentation may differ due to the non-aromatic five-membered ring. |
| Fused Indoline | Aliphatic protons of the newly formed fused ring system. Aromatic protons of the benzene ring. N-H proton signal. | Signals for the sp³-hybridized carbons of the indoline core. | Molecular ion peak corresponding to the hydrogenated indole structure. |
| Cleavage Products (e.g., Aniline) | Characteristic aromatic signals of the corresponding aniline. | Aromatic signals consistent with the aniline structure. | Molecular ion peak corresponding to the aniline fragment. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine[2]
To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, isopropyl methyl ketone (1.2 eq) was added. The reaction mixture was stirred at room temperature for a specified period (e.g., 4 hours). The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was poured into ice-water and neutralized with a suitable base (e.g., NaOH solution). The precipitated product was collected by filtration, washed with water, and dried. Further purification was achieved by column chromatography on silica gel.
Structural Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak (M⁺) and major fragmentation peaks were analyzed to confirm the molecular weight and structural fragments of the synthesized compounds.
Signaling Pathways and Experimental Workflows
The Fischer indole synthesis can be visualized as a primary pathway leading to the desired indole, with potential off-shoots leading to unexpected products. The choice of reagents and conditions acts as a signaling mechanism, directing the reaction down a particular path.
Caption: Reaction pathways in the Fischer indole synthesis.
Alternative Synthetic Routes
When the Fischer indole synthesis yields intractable mixtures or fails to produce the desired product, several alternative methods can be employed. These routes often offer complementary reactivity and may be more suitable for specific substitution patterns.
| Synthesis Method | Starting Materials | Key Features |
| Madelung Synthesis | N-acyl-o-toluidine | High temperatures, strong base; suitable for non-enolizable precursors. |
| Reissert Synthesis | o-Nitrotoluene, diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization. |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, N,N-dimethylformamide dimethyl acetal | A two-step process involving enamine formation and reductive cyclization. |
| Larock Indole Synthesis | o-Haloaniline, alkyne | Palladium-catalyzed annulation; highly versatile for substituted indoles. |
These alternative syntheses provide a valuable toolkit for the synthetic chemist, enabling access to a wider range of indole derivatives that may be challenging to obtain via the classical Fischer route.
Conclusion
The Fischer indole synthesis, while powerful, is not without its complexities. A thorough understanding of the potential for unexpected product formation is paramount for efficient and unambiguous synthesis, particularly in the context of drug discovery and development where structural integrity is non-negotiable. By carefully considering the reaction conditions and employing rigorous spectroscopic analysis, researchers can navigate the intricacies of this reaction and confidently validate the structures of their target molecules. This guide serves as a foundational resource for anticipating, identifying, and characterizing the diverse products that can arise from this classic and enduring transformation.
References
Sourcing High-Purity (2-methoxyphenyl)hydrazine Hydrochloride: A Comparative Guide for Analytical Standards
For researchers, scientists, and professionals in drug development, the procurement of high-purity analytical standards is a critical step to ensure the accuracy and reliability of experimental results. (2-methoxyphenyl)hydrazine hydrochloride is a key reagent in various synthetic pathways, making the quality of its analytical standard paramount. This guide provides a comparative overview of sourcing options for high-purity this compound, complete with experimental data and detailed analytical protocols.
Comparison of Supplier Specifications
The selection of a suitable supplier for this compound analytical standards requires careful consideration of purity, available analytical data, and cost. Below is a summary of information gathered from various suppliers. It is important to note that for many suppliers, detailed purity information is lot-specific and requires consulting the Certificate of Analysis (CoA).
| Supplier | Stated Purity | Analytical Data Provided | Notes |
| Santa Cruz Biotechnology | Lot-specific, refer to CoA | CoA available upon request | Product intended for proteomics research. |
| Sigma-Aldrich (AldrichCPR) | Not specified | No analytical data collected by Sigma-Aldrich for this product grade. Buyer assumes responsibility for purity confirmation.[1] | Marketed towards early discovery research as part of a collection of rare chemicals.[1] |
| Matrix Scientific | Lot-specific, refer to CoA | CoA available upon request | - |
| Oakwood Chemical | 95%[2] | CoA available upon request | - |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥ 98.0% (HPLC) | Purity by HPLC is stated on their website. | A key supplier for this chemical intermediate. |
| ChemScene | ≥95% | Purity is stated on their website. | - |
Note: The purity of chemical reagents can vary between batches. Always refer to the supplier's Certificate of Analysis for the most accurate and up-to-date information for a specific lot.
Analytical Methodologies for Purity Assessment
Accurate determination of the purity of this compound analytical standards relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed to separate the main component from any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile (linear gradient)
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile (linear gradient)
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of hydrazines, derivatization is often necessary to improve their volatility and chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization:
-
To 1 mg of the this compound sample, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy provides valuable information about the chemical structure of the compound and can be used for a semi-quantitative estimation of purity by identifying signals corresponding to impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate all signals. The integral of the aromatic and methoxy protons of the main component can be compared to the integrals of any impurity signals.
-
Conclusion
The selection of a high-purity this compound analytical standard is a critical decision for any research or development project. While some suppliers provide a clear indication of purity, for many, it is essential to request and carefully review the Certificate of Analysis for lot-specific data. The analytical methods outlined in this guide provide a robust framework for the in-house verification of purity and identity. By employing a combination of HPLC, GC-MS, and NMR, researchers can be confident in the quality of their analytical standards, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Navigating the Safe Disposal of (2-methoxyphenyl)hydrazine Hydrochloride: A Comprehensive Guide
For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (2-methoxyphenyl)hydrazine Hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound is classified as an acute toxicant (Category 4) if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Hazard Profile and Safety Data
Understanding the hazard profile of this compound is the first step in safe handling. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps for its safe collection and disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
In cases of dust or aerosol generation, a respirator is required.[1][3]
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If dealing with a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Place the absorbent material into a suitable, sealed container for disposal.
-
-
Contaminated Materials:
3. Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[5][6]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations.[6]
-
Indicate the primary hazards: "Toxic," "Irritant."
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][7][8]
-
Keep containers tightly closed to prevent leaks or spills.[7][8]
5. Final Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7] This can lead to environmental contamination and is a violation of regulations. The final disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber or burial in an authorized landfill.[1][9]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Clean-up:
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling (2-methoxyphenyl)hydrazine Hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-methoxyphenyl)hydrazine Hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.[1][2][3]
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Neoprene, nitrile, or butyl rubber gloves are recommended.[1][4][5] Always consult the glove manufacturer's resistance chart for compatibility. Inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles should always be worn to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][4] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat should be worn over personal clothing.[1][5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when engineering controls (e.g., fume hood) are not available or insufficient to maintain exposure below permissible limits.[1][4] The type of respirator (e.g., full-face with appropriate cartridges) should be selected based on a formal risk assessment.[1] |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is critical to minimize exposure risk. This workflow outlines the essential steps for safe handling in a laboratory setting.
Caption: Workflow for safe handling and disposal.
Disposal Plan
The disposal of this compound and its containers must be managed carefully to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Waste Segregation:
-
Store the hazardous waste container in a designated secondary containment area.
-
Keep it segregated from incompatible materials, particularly oxidizing agents.
-
-
Disposal Request:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.
-
Provide a complete and accurate description of the waste to the EHS office.
-
-
Prohibited Disposal Methods:
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
